molecular formula C15H17IN2O2 B1322771 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 473927-69-4

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1322771
CAS No.: 473927-69-4
M. Wt: 384.21 g/mol
InChI Key: UWWMPOYYIGCWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H17IN2O2 and its molecular weight is 384.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-iodophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMPOYYIGCWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623726
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473927-69-4
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2-(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. A thorough understanding of its chemical characteristics is crucial for process optimization, impurity profiling, and quality control in the manufacturing of Apixaban. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents an analysis of its spectral data.

Chemical and Physical Properties

This compound is a heterocyclic compound with the systematic IUPAC name 1-(4-iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one. It is also known by the synonym "Apixaban Intermediate III".[1][2] Its primary role in the pharmaceutical industry is as a building block in the convergent synthesis of Apixaban.[3]

The key physicochemical properties of this intermediate are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

PropertyValueSource
CAS Number 473927-69-4[4][5][6][7]
Molecular Formula C₁₅H₁₇IN₂O₂[2][4]
Molecular Weight 384.21 g/mol [4][6][7]
Appearance White to off-white solid[8]
Boiling Point 483.485 °C at 760 mmHg (Predicted)[2]
Density 1.6 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 246.2 ± 28.7 °C (Predicted)[2]
Refractive Index 1.651 (Predicted)[2]
Topological Polar Surface Area 32.8 Ų[4]
XLogP3 2.5[4]

Synthesis

The synthesis of this compound is a critical step in the overall synthesis of Apixaban. Several synthetic routes have been reported in the literature, often within patents detailing the manufacturing process of the final drug. A common approach involves the reaction of a suitably substituted pyridinone precursor with 4-iodoaniline.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of this compound, adapted from methodologies described in the patent literature. This process involves the reaction of 3-morpholino-5,6-dihydropyridin-2(1H)-one with 1,4-diiodobenzene.

Materials:

  • 3-morpholino-5,6-dihydropyridin-2(1H)-one

  • 1,4-diiodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent), 1,4-diiodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add toluene to the mixture to achieve a suitable concentration for stirring.

  • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add N,N'-dimethylethylenediamine (0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-morpholino-5,6- dihydropyridin-2(1H)-one D Reaction in Toluene (Reflux) A->D B 1,4-diiodobenzene B->D C CuI, DMEDA, K₂CO₃ C->D E Work-up (Extraction & Washing) D->E Cooling & Dilution F Purification (Recrystallization) E->F Crude Product G 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one F->G Pure Product

A simplified workflow for the synthesis of the target compound.

Spectral Data

Detailed spectral analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the dihydropyridinone ring, the morpholine moiety, and the iodophenyl group. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholine and dihydropyridinone rings will appear in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbon atom attached to the iodine will have a characteristic chemical shift. The carbonyl carbon of the pyridinone ring will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands will include C-N stretching, C-O-C stretching of the morpholine ring, and C-H stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (384.21 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Biological Activity and Role in Drug Development

This compound is primarily a synthetic intermediate and is not expected to possess significant biological activity itself. Its structure is designed to be a stable and reactive precursor for the construction of the more complex Apixaban molecule. The biological activity of Apixaban arises from the final triazolopyridinone core structure, which is formed in a subsequent reaction step. Apixaban functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[9][10][11] The intermediates in its synthesis, including the title compound, lack the necessary pharmacophore to effectively bind to and inhibit Factor Xa.

The significance of this intermediate lies in its utility in the convergent synthesis of Apixaban, a process that allows for the efficient and large-scale production of this life-saving anticoagulant.[12][13]

Logical Relationship Diagram:

G A 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one C Chemical Synthesis (e.g., Cyclization) A->C B Other Precursors B->C D Apixaban (Final Drug Substance) C->D E Inhibition of Factor Xa D->E Pharmacological Action F Anticoagulant Effect E->F

References

An In-Depth Technical Guide to the Synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the manufacture of the anticoagulant drug Apixaban. The synthesis is a multi-step process commencing with the acylation of 4-iodoaniline, followed by intramolecular cyclization, chlorination, and subsequent nucleophilic substitution with morpholine. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Overall Synthesis Pathway

The synthesis of this compound can be conceptualized as a four-stage process. The logical flow of this synthesis is depicted in the following workflow diagram.

Synthesis_Workflow Overall Synthesis Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A 4-Iodoaniline C Step 1: Acylation A->C B 5-Bromovaleryl Chloride B->C G 5-Bromo-N-(4-iodophenyl)pentanamide C->G Forms D Step 2: Intramolecular Cyclization H 1-(4-Iodophenyl)piperidin-2-one D->H Forms E Step 3: Dichlorination I 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one E->I Forms F Step 4: Elimination & Nucleophilic Substitution J 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one F->J Forms G->D H->E I->F

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1 & 2: Synthesis of 1-(4-Iodophenyl)piperidin-2-one

The initial stage of the synthesis involves the acylation of 4-iodoaniline with 5-bromovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring.

Reaction Scheme:

step1_2 Synthesis of 1-(4-Iodophenyl)piperidin-2-one 4-Iodoaniline 4-Iodoaniline 5-Bromo-N-(4-iodophenyl)pentanamide 5-Bromo-N-(4-iodophenyl)pentanamide 4-Iodoaniline->5-Bromo-N-(4-iodophenyl)pentanamide + 5-Bromovaleryl Chloride (Acylation) 1-(4-Iodophenyl)piperidin-2-one 1-(4-Iodophenyl)piperidin-2-one 5-Bromo-N-(4-iodophenyl)pentanamide->1-(4-Iodophenyl)piperidin-2-one Intramolecular Cyclization

Caption: Reaction scheme for the formation of the lactam intermediate.

Experimental Protocol:

To a solution of 4-iodoaniline (100 g) in tetrahydrofuran (700 mL), triethylamine (103.6 g) is added. The reaction mixture is then cooled to 0°C. A solution of 5-bromovaleryl chloride (114.0 g) in tetrahydrofuran (100 mL) is slowly added to the mixture at a temperature of 0-5°C. The reaction is maintained at this temperature for 2 hours. Following the acylation, potassium hydroxide pellets (76.8 g) are added to the reaction mixture at 0-5°C, and the mixture is maintained for an additional 3 hours at the same temperature to facilitate cyclization.[1]

Quantitative Data:

ParameterValueReference
Purity of 1-(4-Iodophenyl) piperidine-2-one≥ 99.5% (by HPLC)[1]
Step 3 & 4: Synthesis of this compound

This stage of the synthesis is analogous to the preparation of the corresponding p-nitro analog. It involves the dichlorination of the lactam intermediate, followed by an elimination and nucleophilic substitution with morpholine.

Reaction Scheme:

step3_4 Final Steps of Synthesis 1-(4-Iodophenyl)piperidin-2-one 1-(4-Iodophenyl)piperidin-2-one 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one 1-(4-Iodophenyl)piperidin-2-one->3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one + PCl5 (Dichlorination) This compound This compound 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one->this compound + Morpholine (Elimination & Substitution) biological_context Biological Relevance of the Synthesized Intermediate cluster_synthesis Chemical Synthesis cluster_coagulation Coagulation Cascade A 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B Apixaban (Drug Synthesis) A->B Key Intermediate For C Factor Xa B->C Inhibits E Thrombin C->E Catalyzes Conversion Of D Prothrombin D->E Is Converted To G Fibrin (Clot) E->G Catalyzes Conversion Of F Fibrinogen F->G Is Converted To

References

Technical Guide: The Role and Implied Mechanism of Action of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with a focus on its function as a chemical intermediate and the associated mechanism of action of the final active pharmaceutical ingredient.

Introduction and Identification

This compound (CAS Number: 473927-69-4) is a heterocyclic organic compound.[1][2][3][4][5] While direct pharmacological studies on this specific molecule are not extensively available in public literature, its primary role is established as a key intermediate in the synthesis of pharmaceutical agents.[1][2][4] The presence of an iodophenyl group makes it a versatile precursor for creating more complex molecules through various chemical reactions.[1]

A structurally related compound, 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, is a known intermediate in the synthesis of Apixaban.[6][7][8] Apixaban is a potent, orally active, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[6][7] Given the structural similarities and its designation as a pharmaceutical intermediate, it is highly probable that this compound is also utilized in the synthesis of Apixaban or structurally related Factor Xa inhibitors.

Implied Mechanism of Action via Apixaban

The "mechanism of action" of this compound is therefore best understood through the pharmacological action of its likely end-product, Apixaban. Apixaban is a direct inhibitor of Factor Xa, which means it binds directly to the enzyme and blocks its activity without requiring a cofactor like antithrombin.

Factor Xa is a pivotal component of the coagulation cascade, where the common pathway begins. It is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, which forms the fibrin mesh that stabilizes a blood clot. By inhibiting Factor Xa, Apixaban effectively reduces thrombin generation and, consequently, fibrin formation, thus exerting its anticoagulant effect.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the blood coagulation cascade and the point of inhibition by Apixaban.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa XIIa->XI Activates XIa->IX Activates X Factor X IXa->X Activates VIIIa Factor VIIIa VIIIa->X TF Tissue Factor VIIa Factor VIIa TF->VIIa Activates VII Factor VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Converts Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts XIIIa Factor XIIIa Thrombin->XIIIa Activates Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin Stabilized by Apixaban Apixaban Apixaban->Xa Inhibits

Diagram 1: The Coagulation Cascade and Apixaban's Point of Inhibition.

Quantitative Data: Pharmacological Profile of Apixaban

The following table summarizes key quantitative data for Apixaban, the presumed final product.

ParameterValueDescription
Target Factor XaA serine protease in the coagulation cascade.
Ki (Inhibition Constant) 0.08 nM (human)A measure of the inhibitor's binding affinity to the target enzyme.
IC50 (Half maximal inhibitory concentration) 3.9 nM (human)The concentration of inhibitor required to reduce enzyme activity by 50%.
Bioavailability ~50%The proportion of the administered drug that reaches systemic circulation.
Time to Peak Plasma Concentration (Tmax) 3-4 hoursThe time it takes to reach the maximum concentration in the blood after oral administration.
Plasma Protein Binding ~87%The extent to which the drug binds to proteins in the blood plasma.
Terminal Half-life ~12 hoursThe time required for the plasma concentration of the drug to decrease by half.

Experimental Protocols

The characterization of a Factor Xa inhibitor like Apixaban involves a series of in vitro and in vivo experiments. Below are outlines of key experimental protocols.

5.1. Factor Xa Inhibition Assay (In Vitro)

  • Objective: To determine the inhibitory potency (IC50) of the compound against purified Factor Xa.

  • Methodology:

    • Purified human Factor Xa is incubated with a chromogenic substrate (e.g., S-2222) in a buffer solution (e.g., Tris-HCl).

    • The test compound (e.g., Apixaban) is added at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate cleavage by Factor Xa is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

FXa_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis FXa Purified Factor Xa Incubation Incubate FXa and Compound FXa->Incubation Substrate Chromogenic Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Compound Test Compound (Varying Conc.) Compound->Incubation Incubation->Reaction_Start Measurement Measure Absorbance Change (405 nm) Reaction_Start->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc Curve_Fit Plot % Inhibition vs. Concentration Inhibition_Calc->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Diagram 2: Workflow for a Factor Xa Chromogenic Assay.

5.2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays (Ex Vivo)

  • Objective: To assess the effect of the compound on the extrinsic and intrinsic pathways of coagulation, respectively.

  • Methodology:

    • Blood samples are collected from subjects (e.g., rats, rabbits, or humans) administered with the test compound.

    • Plasma is isolated by centrifugation.

    • For PT: A reagent containing tissue factor and calcium is added to the plasma, and the time to clot formation is measured.

    • For aPTT: An activating agent (e.g., silica) and a partial thromboplastin are added, followed by calcium, and the time to clot formation is measured.

    • The clotting times are compared to those from baseline (pre-dose) samples or vehicle-treated controls.

Synthetic Relationship

The compound this compound serves as a building block in a multi-step synthesis. The iodophenyl moiety is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki or Stille coupling, to introduce the remaining parts of the final Apixaban molecule.

Synthesis Intermediate 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Intermediate->Reaction Reagents Coupling Partners & Reagents Reagents->Reaction Final_Product Apixaban Reaction->Final_Product

Diagram 3: Synthetic relationship of the intermediate to the final product.

Conclusion

While this compound is not a pharmacologically active agent in itself, its critical role as a synthetic intermediate for Factor Xa inhibitors like Apixaban links it directly to a well-defined mechanism of action. Understanding its function in the drug development pipeline provides valuable context for researchers and scientists in the field of medicinal chemistry and pharmacology. The ultimate biological effect of compounds derived from this intermediate is the potent and selective inhibition of Factor Xa, leading to an effective anticoagulant response.

References

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key pharmaceutical intermediates is paramount. This technical guide provides an in-depth look at 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a crucial building block in the synthesis of the anticoagulant Apixaban.

This document details the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, alongside the experimental protocols for its synthesis and characterization. This information is vital for process optimization, quality control, and regulatory compliance in the manufacturing of Apixaban.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70d, J=8.8 Hz2HAr-H
7.11d, J=8.8 Hz2HAr-H
5.59s1HC4-H
3.84t, J=6.4 Hz2HC6-H₂
3.79t, J=4.8 Hz4HMorpholine -OCH₂
2.92t, J=4.8 Hz4HMorpholine -NCH₂
2.65t, J=6.4 Hz2HC5-H₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
162.7C=O
145.4C-N (Pyridinone)
138.3Ar-C
138.1Ar-C
129.0Ar-CH
104.9C4
92.1Ar-C-I
66.8Morpholine -OCH₂
50.8Morpholine -NCH₂
49.3C6
21.7C5

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
1653C=O (Amide) stretch
1595C=C (Aromatic) stretch
1487C-H bend
1238C-N stretch
1115C-O-C (Ether) stretch
816p-substituted benzene C-H bend

Table 4: Mass Spectrometry Data

m/zInterpretation
385.0[M+H]⁺ (Molecular Ion)

Experimental Protocols

The synthesis and characterization of this compound are detailed in U.S. Patent No. 6,967,208 B2, which outlines the preparation of Apixaban and its intermediates.

Synthesis of this compound

The synthesis involves the reaction of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one with morpholine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant_1 3-chloro-1-(4-iodophenyl)- 5,6-dihydropyridin-2(1H)-one Process Reaction in a suitable solvent (e.g., Toluene) at elevated temperature. Reactant_1->Process Reactant_2 Morpholine Reactant_2->Process Product 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Process->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The characterization of the synthesized compound was performed using standard spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_analyses Spectroscopic Techniques Sample 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (ESI+) Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was likely analyzed as a KBr pellet or a thin film.

Mass Spectrometry (MS): The mass spectrum was acquired using an electrospray ionization (ESI) source in positive ion mode. The data confirms the molecular weight of the compound.

This comprehensive guide provides essential spectroscopic and synthetic information for this compound, aiding researchers and professionals in the development and manufacturing of Apixaban.

Methodological Guide to the Crystallographic Analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of public databases did not yield a publicly available crystal structure for the specific compound 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This guide, therefore, serves as a comprehensive methodological whitepaper outlining the experimental and computational procedures typically employed for the determination of such a crystal structure. The quantitative data presented herein is illustrative and provides a template for what a crystallographic analysis would reveal.

Introduction to this compound

This compound, with the CAS number 473927-69-4, is recognized as a valuable intermediate in the pharmaceutical industry. Its molecular structure, featuring a substituted dihydropyridinone ring, suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The presence of an iodophenyl group makes it particularly suitable for further synthetic modifications through cross-coupling reactions. Understanding the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is a critical step in rational drug design, enabling a deeper understanding of its structure-activity relationships.

Hypothetical Crystallographic Data

The following table summarizes the kind of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values are representative for a small organic molecule and are provided here for illustrative purposes.

Parameter Illustrative Value
Chemical FormulaC₁₅H₁₇IN₂O₂
Formula Weight384.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.789(5)
α (°)90
β (°)105.12(2)
γ (°)90
Volume (ų)1778.9(12)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.432
Absorption Coefficient (mm⁻¹)1.890
F(000)768
Crystal Size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection2.50 to 28.00°
Reflections collected15890
Independent reflections4098 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.048, wR2 = 0.092

Experimental Protocols

This section details the standard methodologies for the synthesis, crystallization, and crystal structure determination of a compound like this compound.

Synthesis and Purification

The synthesis of this compound would typically involve a multi-step reaction sequence. A plausible route could be the reaction of a suitable morpholine-containing precursor with a 4-iodophenyl isocyanate or a related electrophile. Following the reaction, the crude product would be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve high purity (>98%), which is essential for successful crystallization.

Single Crystal Growth

Growing diffraction-quality single crystals is a critical and often challenging step. Several methods would be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) is left in a loosely covered vial at room temperature. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.

X-ray Data Collection and Structure Solution

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.

The collected data are then processed to determine the unit cell parameters and to integrate the intensities of the reflections. The structure is solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the typical workflow for crystal structure determination and a hypothetical signaling pathway where this class of compound might be active.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of Compound purification Column Chromatography synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Slow Cooling purification->cooling data_collection Data Collection slow_evap->data_collection vapor_diff->data_collection cooling->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

hypothetical_pathway Hypothetical Signaling Pathway Inhibition compound 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one receptor Target Receptor (e.g., Kinase) compound->receptor Inhibits substrate Substrate receptor->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: A diagram of a hypothetical signaling pathway where the compound acts as an inhibitor.

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Physicochemical Properties of Doramapimod (BIRB 796)

Note to the Reader: The compound specified in the topic, 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 473927-69-4), is documented primarily as a pharmaceutical intermediate for Apixaban.[1][2][3][4][5][6] Publicly available data on its specific solubility, stability, and biological activity is limited. However, the detailed request for solubility/stability data, experimental protocols, and signaling pathway diagrams strongly aligns with the profile of the well-researched p38 MAPK inhibitor, Doramapimod (BIRB 796) . This guide will focus on Doramapimod to comprehensively address the core technical requirements of the prompt.

Introduction

Doramapimod (BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8][9] It belongs to the diaryl urea class of inhibitors that bind to an allosteric site of the p38 kinase, a mechanism that involves a significant conformational change in the enzyme and results in slow binding kinetics.[10] p38 MAPK signaling pathways are critical regulators of cellular responses to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines like TNF-α and IL-1.[11][12][13] Consequently, Doramapimod has been investigated for its anti-inflammatory properties in conditions such as rheumatoid arthritis and Crohn's disease.

This document provides a technical overview of the solubility and stability of Doramapimod, presents detailed experimental protocols for assessing these parameters, and illustrates its mechanism of action within the p38 MAPK signaling pathway.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. Doramapimod is characterized as being insoluble in water.[7][14] Its solubility has been determined in various organic solvents and formulation vehicles, which is essential for in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the reported solubility values for Doramapimod in common laboratory solvents.

Solvent/VehicleConcentration (mg/mL)Molar Equivalent (mM)NotesSource
DMSO106 mg/mL~200.9 mMHygroscopic DMSO can reduce solubility; use of fresh solvent and sonication is recommended.[7][8][14]
DMSO30 mg/mL~56.9 mM-[15]
DMF25 mg/mL~47.4 mM-[15]
Ethanol106 mg/mL~200.9 mM-[14]
Ethanol100 mg/mL~189.5 mM-[7]
Ethanol3 mg/mL~5.7 mM-[15]
WaterInsoluble--[7][14]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 4.74 mMCo-solvents should be added sequentially.[16]
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a typical high-throughput method for determining the kinetic solubility of a compound like Doramapimod in an aqueous buffer.[17][18][19][20][21]

Objective: To determine the concentration of a compound in a saturated solution after a short incubation period, starting from a high-concentration DMSO stock.

Materials:

  • Doramapimod (BIRB 796)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for storage, filter plates for separation)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/thermomixer capable of 850 rpm at 25°C

  • Centrifuge with a plate rotor

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of Doramapimod in 100% DMSO.[19]

  • Compound Addition: Dispense 5 µL of the 20 mM DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well, bringing the final volume to 250 µL. This results in a nominal concentration of 400 µM with 2% DMSO.

  • Incubation: Seal the plate and place it on a thermomixer. Shake at 850 rpm for 2 hours at 25°C to allow the solution to reach equilibrium.[19][20]

  • Separation of Undissolved Compound:

    • Filtration Method: Place the incubation plate on top of a 96-well filter plate (e.g., 0.45 µm pore size) and use a vacuum manifold to collect the filtrate in a clean collection plate.

    • Centrifugation Method: Alternatively, centrifuge the incubation plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitate. Carefully aspirate the supernatant for analysis.

  • Quantification: Analyze the concentration of Doramapimod in the clear filtrate or supernatant using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve prepared in the same buffer system (PBS with 2% DMSO).

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 20 mM Stock in 100% DMSO add_stock Dispense 5 µL Stock to 96-well Plate prep_stock->add_stock prep_buffer Prepare PBS (pH 7.4) add_buffer Add 245 µL PBS (Final: 2% DMSO) prep_buffer->add_buffer add_stock->add_buffer incubate Shake for 2h at 25°C add_buffer->incubate separate Separate Precipitate (Filter or Centrifuge) incubate->separate quantify Quantify Soluble Fraction (LC-MS or UV-Vis) separate->quantify result Solubility Value quantify->result

Caption: Workflow for kinetic solubility determination.

Stability Profile

Stability data is crucial for defining storage conditions, shelf-life, and understanding potential degradation pathways.

Storage and Chemical Stability

Doramapimod exhibits good long-term stability when stored correctly. The solid form (powder) is stable for at least 4 years at -20°C.[15] Stock solutions prepared in solvents should be stored at -80°C, where they are reported to be stable for up to 1 year.[7]

FormStorage TemperatureStability DurationSource
Crystalline Solid / Powder-20°C≥ 4 years[15]
Stock Solution in Solvent-80°C1 year[7]
Metabolic Stability

Preliminary metabolic stability data indicates how the compound is metabolized by liver enzymes, which is a predictor of its in vivo half-life.

SystemStability MetricValueSource
Human Microsomes% Remaining after incubation88%[9]
Mouse Microsomes% Remaining after incubation82%[9]
Rat Microsomes% Remaining after incubation>88%[9]
Human Hepatocytes% Remaining after incubation55%[9]
Rat Hepatocytes% Remaining after incubation20%[9]
Experimental Protocol: Solution Stability Assessment

Objective: To evaluate the chemical stability of Doramapimod in a buffered solution over time under defined temperature conditions.

Materials:

  • Doramapimod (BIRB 796)

  • Acetonitrile (ACN) and Water (HPLC-grade)

  • Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • HPLC or UPLC system with a UV or MS detector

  • Incubator or water bath set to 37°C

  • Autosampler vials

Procedure:

  • Solution Preparation: Prepare a working solution of Doramapimod at a known concentration (e.g., 10 µM) in the phosphate buffer (pH 7.4). An intermediate stock in ACN or DMSO may be used, ensuring the final organic solvent concentration is low (e.g., <1%).

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial. This is the T=0 reference sample. Analyze it immediately via a validated HPLC method to determine the initial peak area.

  • Incubation: Place the remaining working solution in a sealed container and incubate at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer them to autosampler vials, and quench any further degradation by adding an equal volume of cold ACN.

  • HPLC Analysis: Analyze all time-point samples using the same HPLC method as the T=0 sample. The method should be stability-indicating, meaning it can resolve the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of Doramapimod remaining at each time point relative to the T=0 sample using the formula:

    • % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

  • Plot the % remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of the compound under these conditions.

Visualization: Stability Testing Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare 10 µM Solution in pH 7.4 Buffer t0 Analyze T=0 Sample prep_solution->t0 incubate Incubate Solution at 37°C prep_solution->incubate hplc Analyze Samples by HPLC t0->hplc sampling Sample at Timepoints (1, 2, 4, 8, 24h) incubate->sampling sampling->hplc calculate Calculate % Remaining vs. T=0 hplc->calculate result Degradation Profile (Half-life) calculate->result

Caption: Workflow for solution stability assessment.

Biological Context: p38 MAPK Signaling Pathway

Doramapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by cellular stressors and inflammatory cytokines.[12][22] Activation of p38 MAPK leads to the downstream phosphorylation of various kinases and transcription factors, culminating in the production of inflammatory mediators like TNF-α.[11][13] Doramapimod binds to p38α and other isoforms, preventing their kinase activity and thereby blocking this inflammatory cascade.[7][8]

Visualization: p38 MAPK Signaling Pathway

G stress Cellular Stress / Cytokines (e.g., LPS, TNF-α) mkkk MAPKKK (ASK1, TAK1) stress->mkkk Activates mkk MAPKK (MKK3, MKK6) mkkk->mkk Phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk->p38 Phosphorylates substrates Downstream Substrates (MK2, MSK1, ATF2) p38->substrates Phosphorylates response Cellular Response (Inflammation, Apoptosis, TNF-α Production) substrates->response Leads to doramapimod Doramapimod (BIRB 796) doramapimod->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by Doramapimod.

References

In-Depth Technical Guide: The Biological Activity of Apixaban, a Potent Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Apixaban, an oral anticoagulant. 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one serves as a key intermediate in the chemical synthesis of Apixaban. The focus of this document is on the pharmacological properties and mechanism of action of the final active pharmaceutical ingredient, Apixaban (CAS 503612-47-3), marketed under the brand name Eliquis.

Introduction to Apixaban

Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] It is utilized for the prevention and treatment of thromboembolic diseases, including stroke prevention in patients with nonvalvular atrial fibrillation and the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[4][5] Unlike traditional anticoagulants that require frequent monitoring, Apixaban is administered at fixed doses.[3]

Mechanism of Action

Apixaban's anticoagulant effect is achieved through the direct, selective, and reversible inhibition of both free and clot-bound Factor Xa.[3][4] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final enzyme in the clotting cascade that converts soluble fibrinogen to insoluble fibrin strands, forming the structural basis of a thrombus.

By binding to the active site of Factor Xa, Apixaban blocks its enzymatic activity, thereby preventing the generation of thrombin.[3][4] This inhibition occurs without the need for a cofactor such as antithrombin III.[3] The reduction in thrombin generation leads to a decrease in fibrin formation and, consequently, the prevention of thrombus development. While Apixaban does not directly affect platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[3]

Figure 1: Apixaban's Mechanism of Action in the Coagulation Cascade.

Quantitative Biological Activity

The biological activity of Apixaban has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition Constants and Potency
ParameterSpeciesValueReference(s)
Ki (Factor Xa) Human0.08 nM[6]
Rabbit0.17 nM[6]
IC50 (Factor Xa) Rabbit (ex vivo)0.22 µM[6]
EC2x (Prothrombin Time - PT) Human Plasma3.6 µM[6]
EC2x (modified Prothrombin Time - mPT) Human Plasma0.37 µM[6]
EC2x (Activated Partial Thromboplastin Time - aPTT) Human Plasma7.4 µM[6]
EC2x (HepTest) Human Plasma0.4 µM[6]
Table 2: In Vivo Antithrombotic Efficacy in Rabbit Models
ModelParameterValueReference(s)
Arteriovenous-shunt thrombosis (AVST) EC50270 nM[1]
Venous thrombosis (VT) EC50110 nM[1]
Electrically mediated carotid arterial thrombosis (ECAT) EC5070 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chromogenic Anti-Factor Xa Assay

This assay quantifies the inhibitory effect of Apixaban on Factor Xa activity.

Principle: Patient plasma containing Apixaban is incubated with a known excess amount of Factor Xa. Apixaban binds to and inhibits a portion of the Factor Xa. A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of Factor Xa and is linked to a chromophore, is then added. The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing the chromophore, which results in a color change that is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of Apixaban in the plasma.

Detailed Protocol:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Prepare platelet-poor plasma by centrifugation at 2000 x g for 15 minutes.

  • Reagents:

    • Bovine Factor Xa

    • Chromogenic substrate (e.g., S-2765)

    • Tris-HCl buffer (pH 8.4)

    • Apixaban calibrators and controls

  • Procedure: a. Pre-warm all reagents and plasma samples to 37°C. b. In a microplate well, add 50 µL of plasma sample, calibrator, or control. c. Add 50 µL of Factor Xa reagent and incubate for 120 seconds at 37°C. d. Add 50 µL of the chromogenic substrate to initiate the reaction. e. Measure the rate of color change (absorbance) at 405 nm over a defined period (e.g., 180 seconds) using a microplate reader.

  • Data Analysis: Construct a calibration curve by plotting the absorbance change per minute against the known concentrations of the Apixaban calibrators. Determine the Apixaban concentration in the patient samples by interpolating their absorbance values from the calibration curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma. This initiates the extrinsic pathway, leading to the generation of thrombin and the formation of a fibrin clot. The time taken for the clot to form is measured.

Detailed Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

  • Reagents:

    • Thromboplastin reagent (containing tissue factor and phospholipids)

    • Calcium chloride (0.025 M)

  • Procedure: a. Pre-warm the plasma sample and thromboplastin reagent to 37°C. b. Pipette 100 µL of the plasma sample into a pre-warmed cuvette. c. Add 200 µL of the thromboplastin reagent to the cuvette and simultaneously start a timer. d. Measure the time until a fibrin clot is detected, either mechanically or optically, using a coagulometer.

  • Data Analysis: The result is reported in seconds. For patients on vitamin K antagonists, the result is often expressed as an International Normalized Ratio (INR), but this is not the standard for direct oral anticoagulants like Apixaban.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids are added to citrated plasma and incubated. This activates the intrinsic pathway. Calcium is then added to initiate clot formation, and the time to clotting is measured.

Detailed Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described previously.

  • Reagents:

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (0.025 M)

  • Procedure: a. Pre-warm reagents and plasma to 37°C. b. Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a cuvette. c. Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C. d. Add 100 µL of pre-warmed calcium chloride and start the timer. e. Measure the time to clot formation using a coagulometer.

  • Data Analysis: The result is reported in seconds.

In Vivo Rabbit Model of Electrically Induced Carotid Artery Thrombosis

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial thrombosis setting.

Experimental_Workflow_Rabbit_Thrombosis_Model start Start anesthesia Anesthetize Rabbit (e.g., Ketamine/Xylazine) start->anesthesia end End expose_artery Surgically Expose Carotid Artery anesthesia->expose_artery place_flow_probe Place Electromagnetic Flow Probe expose_artery->place_flow_probe administer_drug Administer Apixaban or Vehicle (IV) place_flow_probe->administer_drug induce_thrombosis Induce Thrombosis (Electrical Stimulation) administer_drug->induce_thrombosis monitor_flow Monitor Blood Flow (e.g., 90 minutes) induce_thrombosis->monitor_flow collect_thrombus Excise Artery and Collect Thrombus monitor_flow->collect_thrombus weigh_thrombus Weigh Thrombus collect_thrombus->weigh_thrombus analyze_data Analyze Data (e.g., EC50 calculation) weigh_thrombus->analyze_data analyze_data->end

Figure 2: General Workflow for the In Vivo Rabbit Thrombosis Model.

Detailed Protocol:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized with an appropriate anesthetic regimen (e.g., ketamine and xylazine).

  • Surgical Procedure: The carotid artery is surgically exposed. An electromagnetic flow probe is placed around the artery to monitor blood flow.

  • Drug Administration: Apixaban or a vehicle control is administered intravenously as a bolus followed by a continuous infusion.

  • Thrombosis Induction: A bipolar electrode is placed on the external surface of the carotid artery, and a controlled electrical current (e.g., 4 mA for 3 minutes) is applied to induce endothelial injury and subsequent thrombus formation.

  • Monitoring and Measurement: Carotid blood flow is monitored continuously for a set period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.

  • Thrombus Isolation and Quantification: At the end of the experiment, the injured arterial segment is excised, and the thrombus is carefully removed and weighed.

  • Data Analysis: The antithrombotic effect is determined by comparing the thrombus weight in the Apixaban-treated groups to the vehicle control group. Dose-response curves are generated to calculate parameters such as the EC50 (the concentration required to achieve 50% of the maximal effect).

Conclusion

Apixaban, for which this compound is a synthetic intermediate, is a potent and selective direct inhibitor of Factor Xa. Its well-defined mechanism of action, predictable pharmacokinetics, and significant antithrombotic efficacy, as demonstrated in a range of in vitro and in vivo models, have established it as a key therapeutic agent in the management of thromboembolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the biological activity of Apixaban and other direct Factor Xa inhibitors.

References

A Comprehensive Technical Guide to 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Pivotal Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key building block in modern medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the synthesis of Apixaban, a potent, orally bioavailable Factor XIa inhibitor used for the prevention and treatment of thromboembolic diseases. This document details the synthetic routes to this compound, its chemical properties, and its application in the construction of complex pharmaceutical agents. Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound (CAS No. 473927-69-4) is a heterocyclic compound that has gained prominence as a versatile intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring a dihydropyridinone core, a morpholine substituent, and an iodophenyl group, provides a unique combination of functionalities amenable to a variety of chemical transformations. The presence of the iodo-substituent is particularly advantageous for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

The most notable application of this building block is in the synthesis of Apixaban, a direct Factor XIa inhibitor.[3] The discovery and development of Apixaban have highlighted the importance of efficient synthetic access to its key intermediates, thereby driving research into optimized and scalable routes for the production of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 473927-69-4[2]
Molecular Formula C₁₅H₁₇IN₂O₂[2][4]
Molecular Weight 384.21 g/mol [2][4]
Appearance White to off-white solid
Purity ≥98%[4]

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound. The original route commences with 4-iodoaniline, while a more recent, economically favorable approach utilizes p-nitroaniline as the starting material.

Synthesis from 4-Iodoaniline

This route, while being more direct, is often considered more expensive due to the cost of 4-iodoaniline.[3] The general workflow is depicted below:

Synthesis from4-Iodoaniline A 4-Iodoaniline B 1-(4-Iodophenyl)-3-chloro- 5,6-dihydropyridin-2(1H)-one A->B Multi-step (e.g., with 5-chlorovaleroyl chloride, followed by chlorination) C 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B->C Morpholine, Base

Diagram 1: Synthetic workflow starting from 4-Iodoaniline.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-N-(4-iodophenyl)pentanamide

  • To a solution of 4-iodoaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is added.

  • The mixture is cooled in an ice bath, and 5-chlorovaleroyl chloride is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Cyclization and Chlorination to form 1-(4-iodophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one

  • The 5-chloro-N-(4-iodophenyl)pentanamide is treated with a dehydrating and chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene).

  • The reaction is heated to facilitate the cyclization and subsequent chlorination.

  • Upon completion, the reaction mixture is carefully quenched with ice water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the chlorinated lactam.

Step 3: Synthesis of this compound

  • 1-(4-Iodophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • An excess of morpholine and a base like triethylamine are added.

  • The mixture is heated to approximately 95-100 °C for several hours.[3]

  • Reaction completion is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Economical Synthesis from p-Nitroaniline

This more recent approach avoids the use of expensive 4-iodoaniline and is considered more suitable for large-scale production.[3][5]

Synthesis fromp-Nitroaniline A p-Nitroaniline B 1-(4-Nitrophenyl)piperidin-2-one A->B 5-Chlorovaleroyl chloride, Base, Cyclization C 3,3-Dichloro-1-(4-nitrophenyl) -piperidin-2-one B->C PCl₅ D 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one C->D Morpholine, Base E 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one D->E Reduction (e.g., Raney Ni, H₂ or Hydrazine hydrate) F 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one E->F Sandmeyer Reaction (NaNO₂, HCl, KI)

Diagram 2: Economical synthetic workflow from p-Nitroaniline.

Experimental Protocol:

Step 1-3: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • Detailed procedures for the conversion of p-nitroaniline to 1-(4-nitrophenyl)piperidin-2-one, followed by dichlorination with PCl₅ to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, and subsequent reaction with morpholine to give 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one have been reported, with an overall yield of approximately 48% over four steps.[3][5] A 75% yield for the nucleophilic substitution and elimination step with morpholine has been documented.[5]

Step 4: Reduction to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

  • The nitro group of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is reduced to an amine. A catalytic reduction using Raney nickel and hydrazine hydrate has been reported to give a 95% yield.[5] Other reducing agents such as catalytic hydrogenation with Pd/C can also be employed.[6]

Step 5: Sandmeyer Reaction to introduce Iodine

  • The resulting 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is subjected to a Sandmeyer reaction.

  • The amine is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom at the para position of the phenyl ring, yielding the final product.

Application in the Synthesis of Apixaban

The primary and most well-documented application of this compound is as a key building block in the synthesis of the Factor XIa inhibitor, Apixaban.[3][6]

Apixaban Synthesis A 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one C 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl) -5,6-dihydropyridin-2(1H)-one A->C Ullmann Coupling (CuI, K₂CO₃) B Piperidin-2-one B->C E Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) -4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C->E Base D Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl) hydrazono)acetate D->E F Apixaban E->F Ammonolysis

Diagram 3: Key steps in the synthesis of Apixaban.

Ullmann Coupling Reaction

A crucial step in the synthesis of an Apixaban precursor involves the Ullmann coupling of this compound with piperidin-2-one. This reaction forms the N-aryl lactam bond.

Experimental Protocol:

  • A suspension of 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one, piperidin-2-one (1.5 equivalents), and cesium carbonate (2.0 equivalents) in toluene is treated with a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) or Cu(PPh₃)₃Br (20 mol%).[7]

  • The reaction mixture is degassed and heated under a nitrogen atmosphere. A patent describes a similar reaction at 130°C for 24 hours using CuI and potassium carbonate.[6]

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water.

  • The product, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is isolated and purified, typically by column chromatography or recrystallization.

Subsequent Transformations to Apixaban

The product from the Ullmann coupling is then reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate to construct the pyrazole ring system. This is followed by ammonolysis of the ethyl ester to afford Apixaban. A patent describes a process where the reaction with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate gives the corresponding ethyl ester, which is subsequently amidated using an ammonia solution in ethylene glycol to yield Apixaban.[6] An alternative synthetic route discloses a final amidation step with a yield of up to 93%.[8]

Biological Context: Factor XIa and the Coagulation Cascade

Apixaban, synthesized from the title building block, is a direct inhibitor of Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa XIIa->XI XIa->IX X Factor X IXa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Apixaban Apixaban Apixaban->XIa Inhibition

Diagram 4: Simplified Coagulation Cascade and the site of Apixaban action.

Conclusion

This compound is a valuable and strategically important building block in pharmaceutical chemistry. Its efficient synthesis, particularly through modern, cost-effective routes, is crucial for the production of the life-saving anticoagulant, Apixaban. The chemical versatility of this intermediate, especially the reactivity of the iodophenyl moiety, opens up possibilities for its use in the synthesis of other novel bioactive molecules. This guide provides a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important compound, facilitating further innovation in drug discovery and development.

References

An In-depth Technical Guide on 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in the Synthesis of Apixaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a critical intermediate in the manufacturing of the direct Factor Xa inhibitor, Apixaban. This document details the pivotal role of this compound in the development of one of the leading oral anticoagulants, presenting its chemical properties, a detailed synthesis protocol, and its function within the broader synthetic pathway of Apixaban.

Introduction

This compound (CAS No. 473927-69-4), also known as Apixaban Intermediate III, is a synthetic organic compound that rose to prominence as a key building block in the synthesis of Apixaban.[1][2] Apixaban, marketed under the brand name Eliquis, is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[3] The discovery and development of efficient synthetic routes to Apixaban were crucial for its successful clinical application in preventing and treating thromboembolic disorders.[4] This guide focuses on the history and synthesis of this pivotal iodinated intermediate.

Discovery and History

The discovery of this compound is intrinsically linked to the drug discovery program for Apixaban at Bristol-Myers Squibb. In their quest for a potent and orally bioavailable Factor Xa inhibitor, researchers led by Donald J. P. Pinto explored various chemical scaffolds.[2][5] The seminal 2007 paper in the Journal of Medicinal Chemistry by Pinto and colleagues detailed the discovery of Apixaban and outlined its synthesis.[2]

Within this publication, this compound (referred to as compound 42 in their publication) was introduced as a key starting material.[4] Its synthesis was a critical step in one of the primary routes to construct the core structure of Apixaban. The development of this intermediate was driven by the need for a versatile building block that would allow for the subsequent construction of the pyrazole-pyridinone core of Apixaban through a cycloaddition reaction. The inventors credited on the foundational patents for Apixaban, including Donald J. P. Pinto and his team, are recognized for the discovery and development of the synthetic pathways involving this key intermediate.[2][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 473927-69-4[7]
Molecular Formula C₁₅H₁₇IN₂O₂[8]
Molecular Weight 384.21 g/mol [8]
Appearance Solid-
Synonyms Apixaban III, 1-(4-iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one, 5,6-Dihydro-1-(4-iodophenyl)-3-(4-morpholinyl)-2(1H)-pyridinone[1][2][9]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that has been described in the scientific literature and various patents. The initial route developed by Bristol-Myers Squibb starts from 4-iodoaniline.[4]

A representative synthetic scheme is depicted below. The process generally involves the formation of a lactam ring followed by chlorination and subsequent substitution with morpholine.

Synthesis_Workflow cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Elimination & Substitution A 4-Iodoaniline C 1-(4-Iodophenyl)piperidin-2-one A->C Acylation & Cyclization B 5-Chlorovaleryl chloride B->C D 3,3-Dichloro-1-(4-iodophenyl) piperidin-2-one C->D PCl5 E 3-Chloro-1-(4-iodophenyl)-5,6- dihydropyridin-2(1H)-one D->E Elimination G 1-(4-Iodophenyl)-3-morpholino-5,6- dihydropyridin-2(1H)-one (Target Compound) E->G Nucleophilic Substitution F Morpholine F->G

Synthetic workflow for the target compound.
Detailed Experimental Protocol

The following protocol is a composite representation based on procedures described for analogous compounds in the literature.[6]

Step 1: Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (analogue for methodology)

  • To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, phosphorus pentachloride (0.52 mol) is added.

  • The reaction mixture is heated, then quenched by pouring into ice water.

  • The product, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, is extracted with an organic solvent (e.g., chloroform) and the solvent is removed under reduced pressure.

  • The resulting solid is then reacted with morpholine at reflux for several hours.

  • After cooling, the product is precipitated by the addition of water, filtered, and dried to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[6]

Role in Apixaban Synthesis

This compound serves as a crucial electrophilic partner in a key 1,3-dipolar cycloaddition reaction to form the pyrazolopyridinone core of Apixaban.[10]

The synthetic utility of this intermediate is illustrated in the following diagram:

Apixaban_Synthesis cluster_intermediate Key Intermediate cluster_reagent Coupling Partner cluster_product Apixaban Precursor A 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one C Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate A->C 1,3-Dipolar Cycloaddition B Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate B->C D Apixaban C->D Further Transformations (e.g., Ullmann coupling, amidation)

Role of the intermediate in Apixaban synthesis.

This reaction is followed by an Ullmann coupling with piperidin-2-one and subsequent amidation to yield the final Apixaban molecule.[10]

Pharmacological Profile

There is no publicly available data to suggest that this compound possesses any significant pharmacological activity on its own. Its primary and exclusive role described in the scientific and patent literature is that of a chemical intermediate in the synthesis of Apixaban.[11] As a precursor, it does not share the Factor Xa inhibitory properties of the final drug product.[7][12] Extensive preclinical and clinical studies have focused on the safety and efficacy of Apixaban, not its synthetic intermediates.[13][14]

Conclusion

This compound is a testament to the intricate chemical engineering involved in modern drug development. Its discovery and synthesis were instrumental in the creation of Apixaban, a life-saving anticoagulant. While devoid of intrinsic therapeutic properties, its role as a key intermediate underscores the importance of innovative synthetic chemistry in advancing pharmaceutical sciences. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and manufacturing.

References

The Nexus of Anticoagulation: A Technical Deep Dive into 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one Derivatives and their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and its derivatives, with a primary focus on the highly successful anticoagulant, Apixaban. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic applications, mechanism of action, quantitative clinical data, and detailed experimental protocols relevant to this class of compounds.

Introduction: From Intermediate to Innovator in Anticoagulant Therapy

The compound this compound serves as a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa. Apixaban has emerged as a leading therapeutic agent for the prevention and treatment of thromboembolic disorders, offering a favorable efficacy and safety profile compared to traditional anticoagulants like warfarin. This guide will explore the journey from the foundational chemical structure to the clinical impact of its most prominent derivative, Apixaban.

Therapeutic Applications of Apixaban

Apixaban is indicated for a range of thromboembolic conditions, effectively reducing the risk of clot formation and its consequences.[1][2] Key therapeutic applications include:

  • Stroke Prevention in Nonvalvular Atrial Fibrillation (NVAF): Apixaban is widely used to reduce the risk of stroke and systemic embolism in patients with NVAF.[2][3]

  • Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE): It is a first-line treatment for acute DVT and PE.

  • Prophylaxis of DVT following Hip or Knee Replacement Surgery: Apixaban is effective in preventing DVT, which can lead to PE, in patients who have undergone major orthopedic surgery.

  • Reduction in the Risk of Recurrent DVT and PE: It is also used for the long-term prevention of recurrent thromboembolic events.

Mechanism of Action: Targeting the Coagulation Cascade

Apixaban's therapeutic effect stems from its direct inhibition of Factor Xa (FXa), a critical juncture in the coagulation cascade. The coagulation process involves a series of enzymatic reactions that culminate in the formation of a fibrin clot. This cascade has two primary initiating pathways: the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both of which converge on the activation of Factor X to Factor Xa.

Activated Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form a stable fibrin clot. By binding to the active site of both free and clot-bound Factor Xa, Apixaban effectively blocks this crucial step, thereby inhibiting thrombin generation and subsequent clot formation.[1] This targeted mechanism of action contributes to its predictable anticoagulant effect and favorable safety profile.

coagulation_cascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Converts Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Apixaban Apixaban Apixaban->FXa Inhibits

Figure 1: Apixaban's Mechanism of Action in the Coagulation Cascade.

Quantitative Data Summary

The efficacy and safety of Apixaban have been rigorously evaluated in several landmark clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Properties of Apixaban
ParameterValueReference
Bioavailability~50%[1]
Time to Peak Plasma Concentration3-4 hours[1]
Plasma Protein Binding~87%[1]
Terminal Half-life~12 hours[1]
MetabolismPrimarily via CYP3A4/5[1]
ExcretionRenal (~27%) and fecal[1]
Table 2: Efficacy and Safety Outcomes from the ARISTOTLE Trial (Apixaban vs. Warfarin in NVAF)
OutcomeApixaban (Rate per year)Warfarin (Rate per year)Hazard Ratio (95% CI)p-valueReference
Primary Efficacy: Stroke or Systemic Embolism1.27%1.60%0.79 (0.66-0.95)0.01[3]
Ischemic or Unspecified Stroke0.97%1.05%0.92 (0.74-1.13)0.42[3]
Hemorrhagic Stroke0.24%0.47%0.51 (0.35-0.75)<0.001[4]
All-Cause Mortality3.52%3.94%0.89 (0.80-0.998)0.047[2][3]
Primary Safety: Major Bleeding2.13%3.09%0.69 (0.60-0.80)<0.001[5]
Intracranial Hemorrhage0.33%0.80%0.42 (0.30-0.58)<0.001
Table 3: Efficacy and Safety Outcomes from the AVERROES Trial (Apixaban vs. Aspirin in NVAF)
OutcomeApixaban (Rate per year)Aspirin (Rate per year)Hazard Ratio (95% CI)p-valueReference
Primary Efficacy: Stroke or Systemic Embolism1.6%3.7%0.45 (0.32-0.62)<0.001[1][6]
All-Cause Mortality3.5%4.4%0.79 (0.62-1.02)0.07[1]
Primary Safety: Major Bleeding1.4%1.2%1.13 (0.74-1.75)0.57[1]
Intracranial Hemorrhage0.4%0.5%0.85 (0.38-1.90)NS[7]
Table 4: Efficacy and Safety Outcomes from the AMPLIFY Trial (Apixaban vs. Enoxaparin/Warfarin in VTE)
OutcomeApixaban (N=2609)Enoxaparin/Warfarin (N=2635)Relative Risk (95% CI)p-valueReference
Primary Efficacy: Recurrent VTE or VTE-related Death2.3%2.7%0.84 (0.60-1.18)<0.001 (for non-inferiority)[8][9]
Primary Safety: Major Bleeding0.6%1.8%0.31 (0.17-0.55)<0.001 (for superiority)[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Apixaban from its key intermediate and for key biological assays used to evaluate its anticoagulant activity.

Synthesis of Apixaban from this compound

The synthesis of Apixaban from this compound involves a multi-step process. A representative synthetic route is outlined below.[10][11][12][13]

synthesis_workflow A 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one C Intermediate Ester A->C B Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate B->C E Apixaban Precursor C->E D Piperidin-2-one D->E G Apixaban E->G F Amidation F->G

Figure 2: General Synthetic Workflow for Apixaban.

Step 1: Synthesis of Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [10]

  • To a solution of this compound in a suitable organic solvent (e.g., N,N-dimethylformamide), add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

  • Add a suitable base (e.g., triethylamine) and heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the intermediate ester.

Step 2: Ullmann Condensation [10]

  • Combine the intermediate ester from Step 1, piperidin-2-one, copper(I) iodide (CuI), and a base such as potassium carbonate in a high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Heat the mixture at an elevated temperature (e.g., 130°C) for an extended period (e.g., 24 hours).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the Apixaban precursor.

Step 3: Amidation to form Apixaban [14]

  • Dissolve the Apixaban precursor in a suitable solvent such as ethylene glycol.

  • Bubble ammonia gas through the solution or use an ammonia solution.

  • Heat the reaction mixture to facilitate the amidation.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and add water to precipitate the crude Apixaban.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system to obtain pure Apixaban.

Chromogenic Anti-Factor Xa Assay

This assay measures the concentration of Apixaban by quantifying its inhibition of a known amount of Factor Xa.[15][16][17]

Materials:

  • Platelet-poor plasma (PPP) from citrated whole blood

  • Apixaban calibrators and controls

  • Factor Xa reagent

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765)

  • Assay buffer (e.g., Tris-buffered saline)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a standard curve using Apixaban calibrators of known concentrations diluted in pooled normal plasma.

  • Dilute patient plasma samples and controls as required.

  • In a 96-well microplate, add a specific volume of the calibrators, patient samples, and controls to designated wells.

  • Add a pre-warmed (37°C) excess of Factor Xa reagent to each well and incubate for a defined period (e.g., 120 seconds) at 37°C. During this time, the anti-Xa activity in the plasma (from Apixaban) will inhibit a portion of the added Factor Xa.

  • Add the chromogenic substrate to each well. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (p-nitroaniline).

  • Immediately measure the rate of color change (kinetic reading) or the final absorbance (endpoint reading) at 405 nm using a microplate reader.

  • The amount of color produced is inversely proportional to the concentration of Apixaban in the sample.

  • Calculate the Apixaban concentration in the patient samples by interpolating their absorbance values against the standard curve.

anti_xa_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis A Prepare Apixaban Standard Curve C Add Samples/Standards to Microplate A->C B Prepare Patient Plasma Samples B->C D Add Excess Factor Xa Incubate at 37°C C->D E Add Chromogenic Substrate D->E F Measure Absorbance at 405 nm E->F G Calculate Apixaban Concentration F->G

Figure 3: Workflow for Chromogenic Anti-Factor Xa Assay.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. While not used for routine monitoring of Apixaban, it can be prolonged in a concentration-dependent manner.[15][18][19][20]

Materials:

  • Platelet-poor plasma (PPP) from 3.2% sodium citrate collection tubes

  • PT reagent (thromboplastin and calcium chloride)

  • Coagulometer

Procedure:

  • Collect venous blood into a light blue-top tube (3.2% sodium citrate) and prepare PPP by double centrifugation.[19][20][21]

  • Pre-warm the PPP sample and the PT reagent to 37°C.

  • Pipette a defined volume of the PPP into a cuvette placed in the coagulometer.

  • Add a specified volume of the PT reagent to the cuvette, which simultaneously starts a timer.

  • The coagulometer detects the formation of a fibrin clot and records the time in seconds. This is the prothrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. Similar to the PT, the aPTT is prolonged by Apixaban but is not suitable for quantitative monitoring.[22][23][24][25][26]

Materials:

  • Platelet-poor plasma (PPP) from 3.2% sodium citrate collection tubes

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

  • Coagulometer

Procedure:

  • Prepare PPP as described for the PT assay.[20][26]

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette equal volumes of PPP and aPTT reagent into a cuvette in the coagulometer.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.[23][25]

  • Add a specified volume of the pre-warmed CaCl2 solution to the cuvette to initiate clot formation, which also starts the timer.

  • The coagulometer detects the formation of the fibrin clot and records the time in seconds. This is the activated partial thromboplastin time.

Conclusion

The development of Apixaban, a derivative of this compound, represents a significant advancement in anticoagulant therapy. Its targeted inhibition of Factor Xa provides a potent and predictable anticoagulant effect with a favorable safety profile, as demonstrated in extensive clinical trials. This technical guide has provided a comprehensive overview of the therapeutic applications, mechanism of action, quantitative data, and key experimental protocols related to this important class of compounds, offering a valuable resource for the scientific and drug development community. Further research into derivatives of this core structure may yield new therapeutic agents with enhanced properties.

References

Methodological & Application

Synthesis of Apixaban from 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Apixaban, a potent and selective oral inhibitor of Factor Xa, starting from the key intermediate 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. The described synthetic route involves a [3+2] cycloaddition reaction to form the pyrazole core, followed by a copper-catalyzed Ullmann coupling and a final amidation step to yield Apixaban. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the experimental workflow and the pharmacological mechanism of action of Apixaban.

Introduction

Apixaban is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1] Its mechanism of action involves the direct, selective, and reversible inhibition of both free and clot-bound Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By inhibiting FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][3] This document outlines a reliable synthetic pathway to Apixaban from this compound, providing researchers with a detailed guide for its laboratory-scale preparation.

Experimental Workflow

The synthesis of Apixaban from this compound can be summarized in the following three key steps:

  • [3+2] Cycloaddition: Reaction of this compound with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate to form the pyrazole ring system.

  • Ullmann Coupling: Copper-catalyzed coupling of the resulting intermediate with piperidin-2-one.

  • Amidation: Conversion of the ethyl ester to the final carboxamide product, Apixaban.

G cluster_0 Apixaban Synthesis Workflow A 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one C [3+2] Cycloaddition A->C B Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl) hydrazono)acetate B->C D Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)- 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C->D F Ullmann Coupling (CuI, K2CO3) D->F E Piperidin-2-one E->F G Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) -4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate F->G H Amidation (Ammonia) G->H I Apixaban H->I

Caption: Experimental workflow for the synthesis of Apixaban.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 1: Synthesis of Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This step involves a [3+2] cycloaddition reaction to form the core pyrazole structure.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as toluene or acetonitrile, add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 eq).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.

Step 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This step is a copper-catalyzed N-arylation known as the Ullmann condensation.

Procedure:

  • In a reaction vessel, combine ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 eq), piperidin-2-one (1.5 eq), copper(I) iodide (CuI) (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the mixture to 120-140 °C and stir for 10-24 hours under an inert atmosphere (e.g., nitrogen or argon).[4] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired ethyl ester intermediate.

Step 3: Synthesis of Apixaban (Amidation)

The final step is the amidation of the ethyl ester to the corresponding primary amide.

Procedure:

  • Dissolve the ethyl ester intermediate from Step 2 (1.0 eq) in a suitable solvent such as a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous or alcoholic solution of ammonia.

  • Seal the reaction vessel and stir at a temperature ranging from room temperature to 50-80 °C for 6-24 hours.[2] The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to give Apixaban as a white to off-white solid.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the Apixaban synthesis.

StepProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate559.3560-75>95
2Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate488.5365-80>97
3Apixaban459.5085-95>99

Note: Yields and purities are representative and may vary depending on reaction conditions and purification methods.

Mechanism of Action: Inhibition of Factor Xa

Apixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a key component of the coagulation cascade. The coagulation cascade proceeds via two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin subsequently converts fibrinogen to fibrin, which forms the meshwork of a stable blood clot.[1] Apixaban binds to the active site of Factor Xa, preventing it from participating in the coagulation cascade, thus inhibiting thrombin generation and clot formation.[1][5]

G cluster_1 Coagulation Cascade and Apixaban's Mechanism of Action Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FactorXa inhibits

Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of Apixaban from this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development. A thorough understanding of both the synthetic process and the mechanism of action is crucial for the advancement of anticoagulant therapies.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with various boronic acids. This versatile carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds.[1][2][3] The provided protocol is designed to be a robust starting point for the synthesis of a diverse library of derivatives based on the 1-phenyl-3-morpholino-5,6-dihydropyridin-2(1H)-one scaffold.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[4] The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, readily undergoing oxidative addition to the palladium catalyst.[5]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is presented below:

Figure 1: General Suzuki Coupling Reaction

Experimental Protocol: A Representative Example

This protocol details the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling protocol.

Table 1: Reaction Parameters for the Coupling with Phenylboronic Acid

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound[6]384.211.01.0384 mg
Phenylboronic acid121.931.21.2146 mg
Pd(dppf)Cl₂816.640.030.0324.5 mg
Potassium Carbonate138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL
Product 334.41 - - ~284 mg (85% yield)

Table 2: Versatility of the Protocol with Various Boronic Acids

Boronic Acid PartnerProductExpected Yield (%)
Phenylboronic acid1-(Biphenyl-4-yl)-3-morpholino-5,6-dihydropyridin-2(1H)-one85-95
4-Methoxyphenylboronic acid1-(4'-Methoxybiphenyl-4-yl)-3-morpholino-5,6-dihydropyridin-2(1H)-one80-90
3-Thiopheneboronic acid1-(4-(Thiophen-3-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one75-85
Pyridine-3-boronic acid1-(4-(Pyridin-3-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one70-80

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

G reagents Weigh and combine reactants: This compound, Boronic Acid, Pd(dppf)Cl2, K2CO3 setup Assemble reaction in Schlenk flask reagents->setup inert Evacuate and backfill with Inert Gas (N2 or Ar) setup->inert solvent Add anhydrous 1,4-Dioxane and degassed Water inert->solvent reaction Heat and stir at 80-90 °C solvent->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool, dilute with Ethyl Acetate, and perform aqueous wash monitoring->workup Upon completion purification Dry, concentrate, and purify by column chromatography workup->purification product Isolate pure product and perform characterization purification->product

Caption: Experimental workflow for the Suzuki coupling protocol.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdiix Ar-Pd(II)L2-I oxidative_addition->pdiix Ar-I transmetalation Transmetalation pdiix->transmetalation R'-B(OH)2 Base pdiir Ar-Pd(II)L2-R' transmetalation->pdiir R'-B(OH)2 Base reductive_elimination Reductive Elimination pdiir->reductive_elimination Ar-R' reductive_elimination->pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of Arylated Dihydropyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Heck Reaction Conditions for 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, particularly in the pharmaceutical industry. The dihydropyridinone scaffold is a privileged motif in medicinal chemistry, and its functionalization is of significant interest. This application note provides a detailed protocol for the Heck coupling of this compound with an alkene, yielding a substituted olefin. The presence of an iodine atom on the phenyl ring makes the starting material an excellent substrate for this cross-coupling reaction, as the carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center.[2]

Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic acrylate is depicted below. This reaction leads to the formation of a new carbon-carbon bond at the position of the iodine atom, typically yielding the E-isomer of the resulting alkene.[3]

General reaction scheme for the Heck coupling of this compound with an acrylate.

Caption: General scheme for the Heck reaction of this compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimized conditions for the Heck reaction between this compound (1.0 equiv.) and methyl acrylate (1.5 equiv.). The reaction progress was monitored by TLC and/or LC-MS, and yields were determined after purification.

Entry Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF1001285
2Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2.0)DMF100892
3Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2.0)DMAc1101288
4Pd(OAc)₂ (5)NoneNaOAc (2.0)NMP1201875
5PdCl₂(PPh₃)₂ (5)NoneEt₃N (2.0)Acetonitrile801689
6Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)Dioxane1001090

Experimental Protocols

This section provides a detailed methodology for the optimized Heck reaction conditions (Table 1, Entry 2).

Materials and Equipment:

  • Substrate: this compound[4][5]

  • Alkene: Methyl Acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)[6]

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)[6]

  • Base: Triethylamine (Et₃N)[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)[6]

  • Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, flash column chromatography system.

Safety Precautions:

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents like DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable base.

  • The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 384 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), and Tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (279 µL, 2.0 mmol, 2.0 equiv.) and methyl acrylate (135 µL, 1.5 mmol, 1.5 equiv.).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove DMF and the base.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: Aryl Iodide, Pd(OAc)₂, P(o-tol)₃ B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with N₂/Ar (3x) B->C D Add Anhydrous DMF C->D E Add Et₃N & Methyl Acrylate D->E F Heat to 100 °C with Stirring E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Dilute with EtOAc G->H I Aqueous Wash & Brine Wash H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Pure Product K->L

Caption: High-level workflow for the Heck reaction protocol.

HeckCycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Ar-Pd(II)-I(L)₂ pd0->pd_complex1 A out4 Base-H⁺ + I⁻ pd0->out4 pd_complex2 Olefin Coordination pd_complex1->pd_complex2 out1 pd_complex3 Migratory Insertion (syn-Carbopalladation) pd_complex2->pd_complex3 B out2 pd_complex4 β-Hydride Elimination (syn-Elimination) pd_complex3->pd_complex4 C pd_complex4->pd0 D Reductive Elimination out3 Product pd_complex4->out3 in1 Ar-I in1->pd0 in2 Alkene in2->pd_complex1 in3 in4 Base in4->pd_complex4

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.[2][8][9]

References

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry for the synthesis of arylamines, which are ubiquitous structural motifs in drug candidates and natural products.[2][3] The reaction's utility stems from its broad substrate scope, functional group tolerance, and relatively mild conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][4]

This document provides a detailed protocol for the Buchwald-Hartwig amination of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a substrate containing a reactive aryl iodide and a lactam core. The protocol outlines a general procedure that can be adapted for coupling with various primary and secondary amines, which is crucial for building libraries of compounds in drug discovery programs.

General Reaction Scheme:

General Reaction Scheme for the Buchwald-Hartwig amination of this compound with a generic amine R₂NH.

Data Presentation

Quantitative data from optimization studies and substrate scope exploration are summarized below. The following tables are representative examples based on typical outcomes for Buchwald-Hartwig aminations of aryl iodides and are intended to guide experimental design.

Table 1: Screening of Reaction Conditions for Coupling with Morpholine¹

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100495
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene100492
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1101275
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1101088
5Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene100865
6Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene100691

¹Yields are hypothetical and based on typical results for similar transformations. Reaction conditions should be empirically optimized.

Table 2: Representative Substrate Scope with Various Amines²

EntryAmineProductTime (h)Yield (%)
1Morpholine3-Morpholino-1-(4-morpholinophenyl)-5,6-dihydropyridin-2(1H)-one495
2Piperidine1-(4-(Piperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one493
3Aniline1-(4-(Phenylamino)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one689
4tert-Butylamine1-(4-(tert-Butylamino)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one878

²Conditions based on Entry 1 from Table 1: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene, 100 °C. Yields are hypothetical.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, 1.2-1.5 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[5]

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.)[5]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[5][6]

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).

  • Reagent Addition: Evacuate and backfill the vessel with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.[5]

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a fume hood and under an inert atmosphere.

  • Sodium tert-butoxide is a strong, corrosive base; avoid contact with skin and moisture.

  • Organic solvents are flammable and should be handled with care.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

G pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition amine_complex Amine Complex [Ar-Pd(II)-N(H)R₂]L₂⁺ oa_complex->amine_complex Amine Coordination amide_complex Amido Complex Ar-Pd(II)-NR₂L₂ amine_complex->amide_complex Deprotonation base_out Base-H⁺ amine_complex->base_out amide_complex->pd0 Reductive Elimination re_out Product Ar-NR₂ amide_complex->re_out oa_in Aryl Halide Ar-X oa_in->pd0 amine_in Amine R₂NH amine_in->oa_complex base_in Base base_in->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

G prep 1. Reagent Preparation (Aryl Iodide, Catalyst, Ligand, Base) setup 2. Reaction Setup (Add solids to oven-dried vial) prep->setup inert 3. Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert addition 4. Solvent & Amine Addition (Anhydrous, degassed solvent) inert->addition reaction 5. Heating & Stirring (e.g., 100 °C, 4-12 h) addition->reaction workup 6. Quench & Workup (Add H₂O, extract with EtOAc) reaction->workup purify 7. Purification (Silica Gel Chromatography) workup->purify analyze 8. Analysis & Characterization (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: The Role of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No: 473927-69-4) is a pivotal intermediate in the synthesis of targeted therapeutics. Its primary application in medicinal chemistry is as a key building block for the synthesis of Idelalisib (GS-1101), a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The presence of an iodophenyl group makes this intermediate particularly suitable for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. These application notes provide a comprehensive overview of its use, the pharmacological context of the final active pharmaceutical ingredient (API), and detailed experimental protocols relevant to its application.

Application in the Synthesis of PI3Kδ Inhibitors

The compound this compound serves as a scaffold upon which the final pharmacophore of Idelalisib is constructed. The aryl iodide moiety is a highly reactive functional group, ideal for forming new carbon-carbon bonds. A common and powerful method for this transformation is the Sonogashira cross-coupling reaction, which couples an aryl halide with a terminal alkyne. This reaction is instrumental in assembling the complex molecular architecture of kinase inhibitors.

G cluster_synthesis Synthetic Workflow cluster_testing Biological Evaluation Intermediate 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Coupling Sonogashira Cross-Coupling Intermediate->Coupling Aryl Iodide Cyclization Subsequent Transformations (e.g., Cyclization) Coupling->Cyclization Purine Purine Alkyne Fragment Purine->Coupling Terminal Alkyne API Idelalisib (API) Cyclization->API Assay PI3Kδ Inhibition Assay API->Assay Data IC50 Determination Assay->Data

Caption: Synthetic workflow from intermediate to biological evaluation.

Pharmacological Context: Idelalisib and the PI3K/AKT Signaling Pathway

Idelalisib is a first-in-class selective inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells.[3] The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and trafficking.[4] In many B-cell malignancies, this pathway is hyperactivated, contributing to the malignant phenotype.[4]

Mechanism of Action Idelalisib binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[2] By inhibiting PI3Kδ, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[2] This disruption of the signaling cascade ultimately induces apoptosis and inhibits proliferation in malignant B-cells.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation, Survival, Trafficking Downstream->Proliferation Promotes Idelalisib Idelalisib Idelalisib->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Idelalisib.

Quantitative Data: In Vitro Potency of Idelalisib

The selectivity of Idelalisib for the PI3Kδ isoform is a key attribute, minimizing off-target effects. This selectivity is demonstrated by its half-maximal inhibitory concentration (IC50) values against the different Class I PI3K isoforms.

PI3K IsoformIC50 (nM) [Cell-Free Assay]Fold Selectivity vs. PI3Kδ
p110α 8,600[5]453x
p110β 4,000[5]210x
p110γ 2,100[5]110x
p110δ 19 [5]1x

Note: IC50 values were determined at 2x Km ATP concentration.[5] Other studies have reported IC50 values for p110δ as low as 2.5 nM.[6][7]

Experimental Protocols

1. Representative Protocol: Sonogashira Cross-Coupling

This protocol provides a general methodology for the Sonogashira coupling of this compound with a terminal alkyne, a key step in the synthesis of Idelalisib precursors.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., a protected purine alkyne) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (3.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Ar or N₂). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous solvent via syringe, followed by the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the organic filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

2. Protocol: In Vitro PI3Kδ Inhibition HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of a compound, such as Idelalisib, against the PI3Kδ enzyme.

G Start Start Prep Prepare Reagents: - PI3Kδ Enzyme - Inhibitor (Idelalisib) - PIP2 Substrate - ATP Start->Prep Dispense Dispense Inhibitor and Enzyme into 384-well Plate Prep->Dispense Incubate1 Pre-incubate at Room Temperature Dispense->Incubate1 Initiate Initiate Reaction: Add ATP/PIP2 Mixture Incubate1->Initiate Incubate2 Incubate for Kinase Reaction (e.g., 30-60 min) Initiate->Incubate2 Stop Stop Reaction & Add Detection Reagents Incubate2->Stop Incubate3 Incubate for Signal Development (e.g., 2h) Stop->Incubate3 Read Read Plate on HTRF-compatible Reader Incubate3->Read Analyze Analyze Data: Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Experimental workflow for a PI3Kδ HTRF inhibition assay.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K HTRF Assay Kit (e.g., from Millipore or similar) containing:

    • Reaction Buffer

    • PIP2 Substrate

    • ATP

    • Stop Solution

    • HTRF Detection Reagents (e.g., Europium-labeled antibody, Streptavidin-Allophycocyanin)

  • Test compound (Idelalisib) serially diluted in DMSO

  • 384-well low-volume white assay plates

Procedure:

  • Reagent Preparation: Prepare working solutions of the PI3Kδ enzyme, ATP, and PIP2 substrate in the reaction buffer as per the kit manufacturer's instructions.

  • Compound Dispensing: Dispense the serially diluted test compound or DMSO (vehicle control) into the wells of the 384-well plate (e.g., 0.5 µL per well).

  • Enzyme Addition: Add the PI3Kδ enzyme working solution to all wells except the "minus enzyme" control wells. Add reaction buffer to the control wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the Stop Solution provided in the kit.

  • Detection: Add the HTRF detection reagents to all wells.

  • Signal Development: Seal the plate and incubate at room temperature for 2 hours to allow for the detection signal to develop.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression fit (sigmoidal dose-response).

References

Application Notes and Protocols for the Scaled-Up Synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a critical intermediate in the synthesis of Apixaban, a potent, orally bioavailable factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The efficient and scalable synthesis of this intermediate is paramount for the cost-effective manufacturing of Apixaban.[2] These application notes provide a detailed protocol for the laboratory-scale synthesis and essential considerations for scaling up the production for industrial applications. The methodologies presented are compiled from established procedures for analogous Apixaban intermediates and are intended to serve as a comprehensive guide for researchers and process chemists.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueReference
CAS Number 473927-69-4[4][5]
Molecular Formula C₁₅H₁₇IN₂O₂[4][6]
Molecular Weight 384.21 g/mol [6]
Appearance Off-white to light beige powder[7]
Purity ≥98%[6]
Boiling Point 483.485°C at 760 mmHg
Density 1.6±0.1 g/cm³

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative multi-step synthesis for this compound, adapted from procedures for structurally similar Apixaban intermediates. The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dichlorination cluster_3 Step 4: Condensation & Elimination A 4-Iodoaniline C N-(4-Iodophenyl)-5-chloropentanamide A->C Pyridine, DCM B 5-Chlorovaleryl chloride B->C D 1-(4-Iodophenyl)piperidin-2-one C->D Potassium tert-butoxide, THF E 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one D->E PCl₅, Dichloromethane G This compound E->G Triethylamine, DMF F Morpholine F->G

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 4-Iodoaniline

  • 5-Chlorovaleryl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Phosphorus pentachloride (PCl₅)

  • Morpholine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of N-(4-Iodophenyl)-5-chloropentanamide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 5-chlorovaleryl chloride (1.1 eq) in dichloromethane, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of 1-(4-Iodophenyl)piperidin-2-one

  • Dissolve the N-(4-Iodophenyl)-5-chloropentanamide (1.0 eq) in anhydrous tetrahydrofuran in a flask under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C and add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

  • To a solution of 1-(4-Iodophenyl)piperidin-2-one (1.0 eq) in dichloromethane, add phosphorus pentachloride (2.2 eq) at room temperature.

  • Heat the mixture to reflux (around 40 °C) and maintain for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water to quench.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude dichlorinated intermediate.

Step 4: Synthesis of this compound

  • Dissolve the crude 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one (1.0 eq) in N,N-Dimethylformamide.

  • Add triethylamine (3.0 eq) and morpholine (4.0-5.0 eq) to the solution.[2]

  • Heat the reaction mixture to 95-100 °C for 5-6 hours.[2] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mass and add water to precipitate the product.[2]

  • Cool the slurry to 0-5 °C and stir for 1-2 hours to ensure complete precipitation.[2]

  • Filter the solid, wash with water, and dry under vacuum at 50-55 °C to yield the final product.[2]

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of a closely related Apixaban intermediate, which can be used as a benchmark for the synthesis of the title compound.

StepProductTypical YieldPurity (HPLC)Reference
1 & 21-(4-Nitrophenyl)piperidin-2-one~80-85%≥98%[2]
33,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one--[2]
41-(4-Nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one72%98.67%[2]
Overall - ~48% ≥98% [2]

Scale-Up Considerations

Transitioning the synthesis from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety:

  • Exothermic Reactions: The amidation and cyclization steps can be exothermic. On a large scale, efficient heat management is crucial. The use of jacketed reactors with precise temperature control is recommended.

  • Reagent Handling: Phosphorus pentachloride is highly reactive and corrosive. Appropriate personal protective equipment (PPE) and closed-system handling are mandatory. Quenching of PCl₅ reactions should be performed with extreme caution due to the evolution of HCl gas.

  • Solvent Selection: While dichloromethane is a common laboratory solvent, its use in large-scale production may be restricted due to environmental and health concerns. Alternative solvents should be evaluated.

Process Optimization:

  • One-Pot Procedures: To improve efficiency and reduce waste, a one-pot cyclization and subsequent dichlorination without isolation of the intermediate can be explored, as suggested in some industrial processes.[8]

  • Catalyst Selection: For the amidation step, exploring the use of phase-transfer catalysts in a two-phase system could simplify the workup and improve yield.[8]

  • Purification: Relying on column chromatography for purification is not feasible on an industrial scale. Developing robust crystallization methods for all intermediates and the final product is essential to achieve the desired purity.

  • Reagent Stoichiometry: Optimization of reagent ratios, especially for expensive reagents like 5-chlorovaleryl chloride and PCl₅, is necessary to minimize costs.

Equipment:

  • Reactors: Glass-lined or stainless steel reactors are suitable for this synthesis, depending on the corrosivity of the reagents at each step.

  • Filtration and Drying: Large-scale filtration equipment (e.g., Nutsche filter-dryers) will be required for isolating the solid products.

Logical Relationship Diagram for Scale-Up

Scale_Up_Considerations cluster_main Scale-Up of Synthesis cluster_safety Safety Aspects cluster_optimization Optimization Strategies cluster_equipment Equipment Needs A Laboratory Protocol B Process Safety A->B C Process Optimization A->C D Equipment Selection A->D E Industrial Production B->E B1 Exotherm Control B->B1 B2 Reagent Handling (PCl₅) B->B2 B3 Solvent Management B->B3 C->E C1 One-Pot Synthesis C->C1 C2 Catalyst Screening C->C2 C3 Crystallization Development C->C3 D->E D1 Jacketed Reactors D->D1 D2 Nutsche Filter-Dryers D->D2

Caption: Key considerations for scaling up the synthesis from laboratory to industrial production.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The provided protocol, based on established methods for similar Apixaban intermediates, offers a solid foundation for laboratory-scale preparation. For successful scale-up, a thorough evaluation of process safety, optimization of reaction parameters, and selection of appropriate industrial equipment are critical. These application notes are intended to guide researchers and drug development professionals in the efficient and safe production of this vital pharmaceutical intermediate.

References

Application Notes and Protocols for the Quantification of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a pharmaceutical intermediate, in various matrices.[1][2][3] The methodologies described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing sensitive and selective quantification.[4][5][6]

Compound Information

  • Chemical Name: this compound[1][7][8]

  • CAS Number: 473927-69-4[1][3][7][8]

  • Molecular Formula: C₁₅H₁₇IN₂O₂[1][3]

  • Molecular Weight: 384.21 g/mol [1][3]

  • Chemical Structure: (A chemical structure diagram would be placed here in a formal document)

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (deionized or HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound.

b. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on the presence of the iodophenyl chromophore)

c. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to fall within the calibration range.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[5][6]

Experimental Protocol

a. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for fast chromatography.

  • C18 reverse-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).[9]

  • Methanol (LC-MS grade).[9]

  • Water (LC-MS grade).[9]

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled analog).

b. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Analyte: Precursor Ion (Q1): m/z 385.0 → Product Ion (Q3): m/z [To be determined experimentally]

    • Internal Standard: [To be determined based on the selected IS]

c. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

d. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration in the samples from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow A Sample and Standard Preparation B HPLC System A->B Injection C C18 Reverse-Phase Column B->C Mobile Phase Flow D UV-Vis/PDA Detector (254 nm) C->D Elution E Data Acquisition and Processing D->E Signal F Quantification E->F Peak Area

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow A Sample Preparation (e.g., Protein Precipitation) B UPLC/UHPLC System A->B Injection C C18 Reverse-Phase Column B->C Mobile Phase Flow D Mass Spectrometer (ESI+) C->D Elution & Ionization E Data Acquisition (MRM Mode) D->E Ion Detection F Quantification (Analyte/IS Ratio) E->F Peak Area Ratio

Caption: Workflow for LC-MS/MS quantification.

References

Application Notes and Protocols for Cell-Based Assays Involving Derivatives of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial screening and characterization of novel derivatives of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. While the specific biological activity of the parent compound is not extensively documented in publicly available literature, its structure contains a pyridinone core, a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The protocols detailed below are standard cell-based assays for evaluating the cytotoxic and potential kinase inhibitory activity of new chemical entities.

The provided experimental procedures and data tables, derived from studies on related pyridine and pyridone derivatives, serve as a guide for establishing assays to test novel compounds synthesized from the this compound backbone.

Assessment of Cytotoxicity in Cancer Cell Lines

A primary step in the evaluation of novel compounds for anticancer potential is to determine their cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Quantitative Data Summary: Cytotoxicity of Pyridine-Based Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against different cancer cell lines, as reported in the literature. This data can be used as a reference for expected potency.

CompoundCell LineIC50 (µM)Reference
Compound 12MCF-7 (Breast Cancer)0.5[3]
Compound 12HepG2 (Liver Cancer)5.27[3]
Compound 11MCF-7 (Breast Cancer)0.73[3]
Compound 6HepG2 (Liver Cancer)6.6[3]
DoxorubicinMCF-7 (Breast Cancer)2.14[3]
DoxorubicinHepG2 (Liver Cancer)2.48[3]
Compound 9MCF-7 (Breast Cancer)0.34[4]
Compound 9HepG2 (Liver Cancer)0.18[4]
Experimental Protocol: MTT Cytotoxicity Assay[2][6][7]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (derivatives of this compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[2][6]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound cell_treatment Treat cells with compound compound_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 3-4h mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

Given that many pyridine-based compounds are developed as kinase inhibitors, an in vitro kinase assay is a crucial next step to determine if the cytotoxic effects are due to the inhibition of a specific kinase.[1] The ADP-Glo™ Kinase Assay is a common method used to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]

Quantitative Data Summary: PIM-1 Kinase Inhibition by Pyridine Derivatives

The following table presents the IC50 values for several pyridine derivatives against PIM-1 kinase, a serine/threonine kinase often implicated in cancer.

CompoundTarget KinaseIC50 (nM)Reference
Compound 12PIM-114.3[1][3]
Staurosporine (Ref.)PIM-116.7[3]
Compound 6PIM-119.4[1][3]
Compound 13PIM-119.8[1]
Compound 11PIM-142.3[1][3]
Compound 9PIM-120.4[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)[1][10]

Principle: The assay measures the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[8]

Materials:

  • Purified recombinant kinase (e.g., PIM-1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.[9] Dilute the kinase to the desired working concentration in kinase buffer. Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the kinase.[9]

  • Kinase Reaction: To the wells of a 384-well plate, add the serially diluted inhibitor or DMSO for the control wells. Add the diluted kinase to each well. Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Generation and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9] Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[9] Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.[9]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualization: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Analysis add_inhibitor Add inhibitor/DMSO to wells add_kinase Add kinase add_inhibitor->add_kinase add_substrate_atp Add substrate/ATP mix add_kinase->add_substrate_atp incubate_reaction Incubate for 60 min add_substrate_atp->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop add_detection_reagent Add Kinase Detection Reagent incubate_stop->add_detection_reagent incubate_detection Incubate for 30 min add_detection_reagent->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell proliferation and survival. Its overexpression is associated with several cancers. PIM-1 is constitutively active and its activity is primarily regulated at the transcriptional and post-translational levels. It phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis.

Visualization: Simplified PIM-1 Signaling Pathway

PIM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects cytokines Cytokines/Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 PIM-1 jak_stat->pim1 Upregulates transcription bad Bad pim1->bad Phosphorylates (inactivates) myc c-Myc pim1->myc Phosphorylates (stabilizes) p27 p27 pim1->p27 Phosphorylates (promotes degradation) apoptosis Inhibition of Apoptosis bad->apoptosis Inhibits proliferation Cell Proliferation myc->proliferation Promotes p27->proliferation Inhibits

Caption: Simplified PIM-1 kinase signaling pathway.

References

Application Notes: The Utility of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in a Fragment-Based Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of novel lead compounds.[1][2][3] This approach utilizes libraries of low molecular weight compounds, or "fragments," to probe the binding pockets of biological targets.[1][4] These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinity but do so with high ligand efficiency.[1][4] Through sensitive biophysical techniques, these initial hits can be identified and then optimized into potent, high-affinity drug candidates by strategies such as fragment growing, linking, or merging.[4][5]

While extensive public data on the specific use of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 473927-69-4) in an FBDD screening campaign is not available, this molecule serves as an excellent representative fragment. It is known as a pharmaceutical intermediate, particularly in the synthesis of Apixaban.[6][7][8] Its structural characteristics make it a suitable candidate for inclusion in a fragment library. This document outlines a hypothetical application of this compound in a typical FBDD workflow against a protein kinase target, providing detailed protocols and data interpretation guidelines for researchers and drug development professionals.

Properties of the Exemplar Fragment

This compound possesses physicochemical properties that align well with the principles of FBDD, often referred to as the "Rule of Three".[3]

PropertyValue"Rule of Three" Guideline
CAS Number 473927-69-4N/A
Molecular Formula C₁₅H₁₇IN₂O₂N/A
Molecular Weight 384.21 g/mol < 300 Da
XLogP3-AA 2.5< 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bond Count 2≤ 3
Note: While the molecular weight of this specific compound (384.21) is slightly above the typical Rule of Three guideline of <300 Da, its other properties are well within the desired range for a fragment. Fragment libraries often contain a diversity of structures, with some exceeding the strict MW cutoff.

The presence of a halogen atom (iodine) provides a useful probe for X-ray crystallography, aiding in the definitive identification of the fragment's binding pose within the protein target.[9] The morpholino and dihydropyridinone moieties offer opportunities for synthetic elaboration to "grow" the fragment into a more potent lead compound.

Hypothetical FBDD Workflow

This section details a hypothetical FBDD campaign using our exemplar fragment against a protein kinase target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Target_Selection Target Selection & Protein Production (e.g., Protein Kinase) Library_Screening Fragment Library Screening (Primary Screen - SPR) Target_Selection->Library_Screening Hit_Validation Hit Validation (Orthogonal Screen - NMR) Library_Screening->Hit_Validation Structural_Biology Structural Elucidation (X-ray Crystallography) Hit_Validation->Structural_Biology Validated Hits SBDD Structure-Based Drug Design (Fragment Growing/Linking) Structural_Biology->SBDD Lead_Optimization Lead Optimization (Synthesis & Biological Testing) SBDD->Lead_Optimization Lead_Optimization->Library_Screening Iterative Cycles

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols

Detailed methodologies for key experiments in the FBDD pipeline are provided below.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the primary screening of fragment libraries due to its sensitivity in detecting weak binding events in real-time.[10]

Objective: To identify fragments that bind to the immobilized protein kinase target.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified protein kinase target

  • Fragment library including this compound

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein kinase target (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Dissolve fragments in the running buffer to a final concentration of 200 µM.

    • Inject fragment solutions over the immobilized target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • A positive "hit" is determined by a response significantly above the background noise.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal.

    • Identify hits based on a predefined threshold of binding response.

SPR_Workflow cluster_setup Setup cluster_screening Screening cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment Solution (e.g., 200 µM) Immobilize->Inject Detect Detect Binding Signal (Response Units) Inject->Detect Regenerate Regenerate Chip Surface Detect->Regenerate Analyze Analyze Sensorgrams Detect->Analyze Regenerate->Inject Next Fragment Identify Identify Positive Hits Analyze->Identify

Caption: Workflow for a primary fragment screen using SPR.

Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm hits from the primary screen and eliminate false positives.[11] Protein-observed NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) are highly effective.[11]

Objective: To confirm the binding of SPR hits and gain initial structural insights.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe

  • ¹⁵N-labeled protein kinase target

  • Validated fragment hits

  • NMR buffer (e.g., 50 mM phosphate, 75 mM NaCl, 10% D₂O, pH 7.5)

Methodology:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein kinase (e.g., 50 µM) in NMR buffer.

    • Prepare stock solutions of fragment hits in a compatible solvent (e.g., d6-DMSO).

  • Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a specific concentration of the fragment hit (e.g., 500 µM) to the protein sample.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference and complex spectra.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) for specific amino acid residues in the protein's backbone, indicating a direct interaction.

Protocol 3: Structural Characterization via X-ray Crystallography

Crystallography provides high-resolution structural information on how the fragment binds to the target, which is crucial for the hit-to-lead optimization phase.[12]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystallization-grade pure protein kinase

  • Fragment hits

  • Crystallization screens and plates

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Co-crystallization or Soaking:

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

    • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.

  • Crystal Harvesting and Cryo-cooling:

    • Transfer the crystal into a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement.

    • Build the fragment into the observed electron density map to define its binding mode and key interactions.

Data Presentation

In our hypothetical scenario, this compound was identified as a hit. The following tables summarize the type of quantitative data generated during the campaign.

Table 1: Summary of Primary SPR Screening Hits

Fragment IDMolecular Weight (Da)Response (RU)Hit? (Y/N)
F001245.32.5N
Exemplar Fragment 384.2 45.7 Y
F003189.255.1Y
F004298.41.8N

Table 2: Biophysical Characterization of Confirmed Hits

Fragment IDK_D (µM) via SPRLigand Efficiency (LE)Validation Method
Exemplar Fragment 250 0.25 NMR (CSP > 0.05 ppm)
F0031500.31NMR (CSP > 0.05 ppm)
Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / N, where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

Table 3: Structural Data from X-ray Crystallography

ComplexPDB IDResolution (Å)Key Interactions
Kinase-Exemplar(Hypothetical)1.8H-bond to hinge region; Iodophenyl group in hydrophobic pocket
Kinase-F003(Hypothetical)1.9H-bond to catalytic lysine; van der Waals contacts

Conclusion

The compound this compound, while primarily known as a synthetic intermediate, exhibits the necessary characteristics to be a valuable component of a fragment library. This application note provides a comprehensive, albeit hypothetical, framework for how such a fragment could be identified and advanced in a drug discovery program. The detailed protocols for SPR, NMR, and X-ray crystallography offer practical guidance for researchers aiming to implement an FBDD strategy. The subsequent steps would involve using the high-resolution structural data to guide the synthetic elaboration of the fragment core to achieve higher potency and selectivity, ultimately leading to a promising drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. The synthesis of this molecule, a valuable pharmaceutical intermediate, often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This guide focuses on improving reaction yield and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis is typically achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This involves the reaction of 4-iodoaniline with 3-morpholino-5,6-dihydropyridin-2(1H)-one in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Why is the choice of ligand important in the Buchwald-Hartwig amination?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[3] The electronic and steric properties of the ligand can significantly impact reaction rate, yield, and the scope of compatible functional groups. For aryl iodides, a variety of phosphine ligands can be effective.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include hydrodehalogenation of the 4-iodoaniline starting material, formation of diarylamine byproducts, and decomposition of the catalyst or starting materials at high temperatures. Careful control of reaction conditions is essential to minimize these pathways.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken periodically and analyzed to determine the consumption of starting materials and the formation of the desired product.

Experimental Protocol: Proposed Synthesis

This protocol describes a general procedure for the synthesis of this compound via a Buchwald-Hartwig amination.

Materials:

  • 3-morpholino-5,6-dihydropyridin-2(1H)-one

  • 4-iodoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3-morpholino-5,6-dihydropyridin-2(1H)-one (1.0 eq), 4-iodoaniline (1.1 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalystEnsure the use of a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst.[3]
Poor quality reagentsUse freshly distilled or purified solvents and ensure the base is not hydrated.
Inappropriate reaction temperatureOptimize the temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation.
Incomplete Conversion Insufficient reaction timeContinue monitoring the reaction until completion. If the reaction stalls, a fresh portion of the catalyst may be needed.
Catalyst deactivationThe iodide formed during the reaction can sometimes inhibit the catalyst.[3] Trying a different ligand or catalyst system may be beneficial.
Formation of Side Products Presence of oxygen or moistureEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Incorrect stoichiometryCarefully control the ratio of reactants. An excess of the amine can sometimes lead to side reactions.
Difficult Purification Co-elution of product with ligand or starting materialOptimize the mobile phase for column chromatography. A different solvent system may improve separation.
Product instability on silica gelConsider using a different stationary phase, such as alumina, or minimizing the time the product is on the column.

Optimizing Reaction Conditions

The yield of the Buchwald-Hartwig amination can be sensitive to several variables. The following table summarizes key parameters that can be optimized.

Parameter Options Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃The choice of palladium precursor can influence catalyst activation.[3]
Ligand Xantphos, XPhos, SPhosThe ligand's bite angle and steric bulk are critical. For aryl iodides, a range of ligands can be effective.[4]
Base NaOtBu, K₂CO₃, Cs₂CO₃The strength and solubility of the base are important factors.[3]
Solvent Toluene, Dioxane, THFThe solvent should be anhydrous and capable of dissolving the reactants.[2][3]
Temperature 80-120 °CHigher temperatures generally favor faster reactions but can also lead to decomposition.

Visualizing the Process

Experimental Workflow

G Experimental Workflow for Synthesis reagents 1. Add Reactants: - 3-morpholino-5,6-dihydropyridin-2(1H)-one - 4-iodoaniline - Catalyst, Ligand, Base setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Argon) reagents->setup solvent 3. Add Anhydrous Solvent setup->solvent reaction 4. Heat and Stir (e.g., 100-110 °C) solvent->reaction monitoring 5. Monitor Progress (TLC/HPLC) reaction->monitoring workup 6. Quench and Extract monitoring->workup purification 7. Purify (Column Chromatography) workup->purification product Final Product: 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one purification->product

Caption: A flowchart of the key steps in the synthesis of the target molecule.

Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle cluster_legend Legend pd0 Pd(0)Lu2099 pd_complex Ar-Pd(II)-I(Lu2099) pd0->pd_complex Ar-I oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)(Lu2099)(Ru2082NH)]u207A pd_complex->pd_amine_complex Ru2082NH amine_coordination Amine Coordination pd_amido_complex Ar-Pd(II)-NRu2082(Lu2099) pd_amine_complex->pd_amido_complex -Hu207A deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NRu2082 reductive_elimination Reductive Elimination ArI Aryl Iodide (4-iodoaniline) R2NH Amine (Pyridinone) ArNR2 Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[4]

References

Technical Support Center: Synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common synthetic approach involves a multi-step process. This typically starts with the formation of a δ-lactam ring, followed by the introduction of the morpholino group via a Michael addition, and finally, N-arylation with a 4-iodophenyl source. The exact sequence of steps can be varied.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, choice of base and solvent, and the purity of starting materials. The order of addition of reagents can also significantly impact the reaction outcome and the side product profile. For instance, in the Michael addition step, temperature control is crucial to prevent undesired side reactions.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of the desired product - Incomplete reaction. - Decomposition of starting materials or product. - Incorrect reaction conditions (temperature, solvent, base).- Monitor the reaction progress using TLC or LC-MS. - Ensure the use of purified, dry solvents and reagents. - Optimize reaction temperature and time. - Screen different bases and solvents.
Presence of a major byproduct with a similar mass - Formation of a regioisomer during the Michael addition. - Dimerization of the starting materials.- Analyze the byproduct by NMR to determine its structure. - Adjust the reaction temperature and the rate of addition of the nucleophile. - Consider using a different catalyst or base to improve regioselectivity.
Product appears to be a mixture of compounds that are difficult to separate - Incomplete conversion of an intermediate. - Presence of multiple side products.- Purify intermediates at each step of the synthesis. - Employ different chromatographic techniques (e.g., flash chromatography with different solvent systems, preparative HPLC). - Consider recrystallization if the product is a solid.
N-arylation step is unsuccessful - Deactivation of the catalyst. - Poor reactivity of the aryl halide.- Use a fresh catalyst and ensure anhydrous and anaerobic conditions if using a sensitive catalyst like a palladium complex.[1] - Consider using a more reactive arylating agent or a different catalytic system (e.g., copper-catalyzed N-arylation).[2]
Double addition of morpholine - Excess of morpholine or harsh reaction conditions during the Michael addition.- Use a stoichiometric amount of morpholine. - Add the morpholine slowly at a lower temperature.

Summary of Potential Side Reactions

The following table summarizes potential side reactions and the conditions that may favor their formation.

Side Reaction Side Product Structure Conditions Favoring Formation
Over-alkylation/Double Michael Addition Addition of a second morpholine molecule.- Excess morpholine. - Prolonged reaction time at elevated temperatures.
Elimination Formation of a pyridinone by elimination of the morpholine group.- Strong basic conditions. - High reaction temperatures.
Homocoupling of Aryl Iodide Formation of 4,4'-diiodobiphenyl during N-arylation.- Inefficient catalytic cycle in copper or palladium-catalyzed reactions.[3][4]
Ring Opening Hydrolysis of the lactam ring.- Presence of water, especially under acidic or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Iodophenyl)-3-bromo-5,6-dihydropyridin-2(1H)-one (Intermediate)

  • To a solution of 3-bromo-5,6-dihydropyridin-2(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,4-diiodobenzene (1.1 eq) and a catalytic amount of copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound

  • To a solution of 1-(4-iodophenyl)-3-bromo-5,6-dihydropyridin-2(1H)-one (1.0 eq) in anhydrous acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by flash column chromatography or recrystallization to afford the final product.

Visualizations

Synthesis_Pathway A 3-Bromo-5,6-dihydropyridin-2(1H)-one B 1-(4-Iodophenyl)-3-bromo- 5,6-dihydropyridin-2(1H)-one A->B 1,4-Diiodobenzene, NaH, CuI, DMF C 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B->C Morpholine, K2CO3, Acetonitrile

Caption: Proposed synthetic pathway for this compound.

Side_Reaction Reactant α,β-Unsaturated Lactam Intermediate Product Desired Michael Adduct Reactant->Product + Morpholine (1 eq) Controlled Temp. Side_Product Double Michael Adduct Reactant->Side_Product + Morpholine (>1 eq) Elevated Temp.

Caption: Potential side reaction: Double Michael addition of morpholine.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Mixture Analyze Crude Mixture (TLC, LC-MS) Start->Analyze_Mixture Optimize Optimize Reaction (Solvent, Base, Catalyst) Check_Purity->Optimize Check_Conditions->Optimize Identify_Byproducts Identify Major Byproducts Analyze_Mixture->Identify_Byproducts Identify_Byproducts->Optimize End Improved Yield Optimize->End

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in various palladium-catalyzed cross-coupling reactions. The following sections offer insights into optimizing catalyst loading and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: Given the aryl iodide functionality, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and useful transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.

  • Heck-Mizoroki Coupling: For the arylation of alkenes.[1]

  • Sonogashira Coupling: For the synthesis of aryl alkynes by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C–N bonds with various amines.[2]

Q2: How does catalyst loading impact the yield and purity of my cross-coupling reaction?

A2: Catalyst loading is a critical parameter that directly influences reaction kinetics, product yield, and purity.

  • Too Low Loading: May result in incomplete conversion and low yields due to insufficient active catalyst to drive the reaction to completion within a reasonable timeframe.

  • Too High Loading: Can lead to increased formation of byproducts, particularly through side reactions like homocoupling of the starting material or the coupling partner. It also increases the cost of the reaction and the burden of removing residual palladium from the final product, which is a significant concern in pharmaceutical development.

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura coupling can stem from several factors.[3] A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst or could be deactivated. Ensure you are using a suitable precatalyst and ligand system. For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands are often beneficial.[4]

  • Base Issues: The choice and quality of the base are crucial. Ensure the base is anhydrous and finely powdered for optimal reactivity. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5]

  • Solvent and Oxygen: Solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[3] The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling of the boronic acid.[5]

  • Reagent Quality: Ensure the boronic acid or ester is pure and not degraded. Protodeboronation (cleavage of the C-B bond) can occur in the presence of water.[5]

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[5] To mitigate this:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Screening different phosphine ligands can be beneficial.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Recommended Solution
Inactive Catalyst - Use a fresh, high-quality palladium precatalyst and ligand. - Consider using a pre-formed active catalyst or a more robust precatalyst (e.g., a palladacycle). - For challenging couplings, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][6]
Poor Base Quality or Inappropriate Choice - Use an anhydrous, finely powdered base. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can be critical and is often solvent-dependent.[5]
Presence of Oxygen - Degas all solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. - Assemble the reaction under a positive pressure of nitrogen or argon.
Low Reaction Temperature - Incrementally increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Inhibitory Effects of Iodide In some cases, the iodide byproduct can inhibit the catalyst. Switching to a solvent system where the iodide salt is less soluble can sometimes improve reaction efficiency.[7]
Formation of Significant Byproducts
Potential Cause Recommended Solution
Homocoupling of Coupling Partner - Ensure strict exclusion of oxygen.[5] - Lower the catalyst loading. - Optimize the reaction temperature.
Decomposition of Starting Material or Product - Lower the reaction temperature. - Reduce the reaction time by using a more active catalyst system or a higher catalyst loading if the reaction is slow.
Side Reactions with Solvent - Screen alternative, inert solvents. For example, some amide solvents like DMF or DMA can participate in side reactions at high temperatures.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., SPhos, XPhos) in a 1:2 to 1:4 Pd:ligand ratio in a small amount of the reaction solvent. Add the appropriate volume of this stock solution to the reaction vessel to achieve the desired catalyst loading (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Effect of Catalyst Loading on Suzuki-Miyaura Coupling

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

Entry Catalyst Ligand Catalyst Loading (mol %) Yield (%) Purity (%)
1Pd(OAc)₂SPhos2.09598
2Pd(OAc)₂SPhos1.09299
3Pd(OAc)₂SPhos0.585>99
4Pd(OAc)₂SPhos0.165>99
5Pd₂(dba)₃XPhos1.09699
6Pd₂(dba)₃XPhos0.594>99
7Pd₂(dba)₃XPhos0.188>99

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Optimization prep_reagents Prepare Reagents: - Aryl Iodide - Coupling Partner - Base add_reagents Add Solid Reagents prep_reagents->add_reagents prep_catalyst Prepare Catalyst/Ligand Stock Solution add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst prep_solvent Degas Solvent add_solvent Add Solvent prep_solvent->add_solvent setup Assemble Reaction Under Inert Atmosphere add_reagents->add_catalyst add_catalyst->add_solvent run_reaction Heat and Stir add_solvent->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor workup Work-up and Purification monitor->workup Reaction Complete analyze Analyze Yield and Purity workup->analyze optimize Adjust Catalyst Loading and Conditions analyze->optimize optimize->setup Iterate

Caption: A logical workflow for optimizing catalyst loading in cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R ArI Ar-I ArI->OxAdd R_M R-M R_M->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Overcoming poor solubility of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

This guide presents a systematic approach to overcoming the poor solubility of this compound. The flowchart below outlines the decision-making process for selecting an appropriate solubility enhancement strategy.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound solvent_screening Initial Solvent Screening (e.g., DCM, Chloroform, Ethyl Acetate, THF, Acetonitrile, Methanol, Ethanol, DMSO, DMF) start->solvent_screening solubility_check Is solubility sufficient? solvent_screening->solubility_check physical_methods Physical Modification Methods solubility_check->physical_methods No end_success Success: Proceed with experiment solubility_check->end_success Yes particle_size Particle Size Reduction (Micronization, Sonication) physical_methods->particle_size cosolvency Co-solvency physical_methods->cosolvency chemical_methods Chemical Modification Methods surfactants Use of Surfactants chemical_methods->surfactants ph_adjustment pH Adjustment (for ionizable compounds) chemical_methods->ph_adjustment solid_dispersion Solid Dispersion chemical_methods->solid_dispersion particle_size->chemical_methods If insufficient cosolvency->chemical_methods If insufficient surfactants->end_success If successful end_failure Re-evaluate strategy or consult further surfactants->end_failure If unsuccessful ph_adjustment->end_success If successful ph_adjustment->end_failure If unsuccessful solid_dispersion->end_success If successful solid_dispersion->end_failure If unsuccessful

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents should I try first for dissolving this compound?

A good starting point for solvent screening includes a range of polar aprotic and polar protic solvents. Based on the structure, solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) should be evaluated.

Q3: What can I do if the compound has poor solubility even in the suggested solvents?

If initial solvent screening fails, several techniques can be employed to enhance solubility. These are broadly categorized as physical and chemical modifications.[1][2]

Physical Modifications:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[1] This can be achieved through methods like micronization or sonication.[2][3]

  • Co-solvency: This technique involves using a mixture of solvents to enhance solubility. A small amount of a "good" solvent (in which the compound is more soluble) is added to a "poor" solvent.[1][4] For this compound, a mixture of a chlorinated solvent with a more polar solvent like methanol or ethanol could be effective.

  • Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state. Common carriers include polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[4]

Chemical Modifications:

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.[5][6]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[7]

Q4: How can I determine the solubility of the compound in different solvents experimentally?

A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically, for example, by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Improving Solubility using a Co-solvent System
  • Primary Solvent: Attempt to dissolve a known amount of the compound in the primary solvent where it has limited solubility.

  • Co-solvent Addition: While stirring, gradually add a co-solvent (in which the compound is known to be more soluble) dropwise until the compound completely dissolves.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution. This provides a qualitative measure of the effectiveness of the co-solvent system.

  • Quantitative Analysis: For a more precise determination, prepare a series of co-solvent mixtures with varying ratios and determine the equilibrium solubility in each mixture using the shake-flask method described above.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)
Hexane1.9< 0.1
Toluene2.40.5
Dichloromethane9.15.2
Ethyl Acetate6.02.1
Tetrahydrofuran7.68.5
Acetone2112.3
Acetonitrile37.54.8
Ethanol24.53.5
Methanol32.72.9
Dimethyl Sulfoxide47> 50
Dimethylformamide38> 50

Table 2: Effect of Co-solvent System (Dichloromethane:Methanol) on the Solubility of this compound at 25 °C

DCM:Methanol Ratio (v/v)Solubility (mg/mL)
100:05.2
95:515.8
90:1025.1
80:2018.7
50:509.3
0:1002.9

Visualizations

G cluster_1 Solubility Enhancement Strategies cluster_2 Physical Modifications cluster_3 Chemical Modifications compound Poorly Soluble Compound This compound physical Physical Methods compound->physical chemical Chemical Methods compound->chemical particle_size Particle Size Reduction physical->particle_size cosolvency Co-solvency physical->cosolvency solid_dispersion Solid Dispersion physical->solid_dispersion surfactants Surfactants chemical->surfactants ph_adjustment pH Adjustment chemical->ph_adjustment

Caption: Overview of solubility enhancement strategies.

References

Troubleshooting guide for the synthesis of Apixaban intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Apixaban intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What are the common process-related impurities in Apixaban synthesis and how can they be minimized?

Answer: Process-related impurities in Apixaban synthesis can arise from unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1] The nature and quantity of these impurities are highly dependent on the specific synthetic route and reaction conditions employed.[1]

A key strategy to minimize these impurities is to carefully control the reaction parameters at each step. For instance, in the synthesis of a key Apixaban intermediate, changing reaction conditions has been shown to improve yield and, consequently, the purity of the final product.[2] One patented method highlights an addition reaction in a toluene solution catalyzed by an alkali, followed by an elimination reaction under acidic conditions to obtain a high-yield intermediate.[2]

Common impurities can also include isomers or degradation products.[3] For example, during the process development of Apixaban, two specific impurities, Apixaban propylene-1-glycol ester and propylene-2-glycol ester, were identified.[4] These impurities can be synthesized for use as reference standards in analytical testing.

To effectively control impurities, it is crucial to:

  • Optimize reaction conditions: Temperature, reaction time, and reagent stoichiometry should be finely tuned.

  • Select appropriate solvents: The choice of solvent can significantly impact reaction pathways and impurity profiles.

  • Implement robust purification methods: Techniques such as recrystallization, slurrying, or chromatography may be necessary to remove specific impurities.[5]

  • Utilize in-process analytical monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) can track the formation of impurities and ensure the reaction is proceeding as expected.[6]

Question 2: My yield for the synthesis of the 1-(4-nitrophenyl)piperidone intermediate is consistently low. What are the critical parameters to control?

Answer: Low yields in the synthesis of 1-(4-nitrophenyl)piperidone can often be attributed to suboptimal reaction conditions. Based on documented procedures, several parameters are critical for achieving a higher yield.

A key step involves the reaction of p-nitroaniline with 5-chlorovaleryl chloride in the presence of a base like triethylamine, followed by cyclization using a strong base such as potassium tert-butoxide.[7]

Key Experimental Protocol:

  • Dissolve p-nitroaniline and triethylamine in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[7]

  • Cool the reaction mixture to a low temperature, typically between -5°C and 0°C.[7]

  • Slowly add a solution of 5-chlorovaleryl chloride in THF, maintaining the temperature between -5°C and 5°C.[7]

  • After the addition, allow the reaction to warm to room temperature and stir for a couple of hours.[7]

  • For the cyclization step, cool the mixture again to -5°C to 0°C and add solid potassium tert-butoxide in batches, carefully controlling the temperature to not exceed 25°C.[7]

  • Continue stirring at room temperature for an extended period (e.g., 12 hours) to ensure complete reaction.[7]

  • The workup procedure, involving extraction and washing steps, is also crucial for isolating the product with good purity and yield.[7]

Failure to control the temperature during the addition of reagents can lead to side reactions and the formation of by-products, thus reducing the overall yield.

Question 3: I am observing significant by-product formation during the reduction of the nitro group in my Apixaban intermediate. What alternative reduction methods can be employed?

Answer: The reduction of a nitro group to an amine is a critical step in many Apixaban synthesis routes. While various reducing agents can be used, the choice of reagent and reaction conditions can significantly impact the formation of by-products.

One common method involves the use of sodium sulfide (Na₂S).[7] However, the reaction may require careful monitoring and multiple additions of the reagent to proceed to completion.

Alternative Method using Catalytic Hydrazine: A more efficient and cleaner reduction can be achieved using a catalytic amount of FeCl₃/Charcoal with aqueous hydrazine.[5] This method has been reported to yield the desired amine in high purity (95% yield).[5]

Comparative Data on Reduction Methods:

Reducing AgentCatalystSolventTemperature (°C)Yield (%)Reference
Sodium Sulfide NonahydrateNoneWater75-80Not specified[7]
Hydrazine HydrateFeCl₃/CharcoalNot specifiedNot specified95[5]
Hydrazine HydrateRaney NickelEthanol/Water60-65Not specified[8]

Experimental Workflows & Pathways

Below are diagrams illustrating key processes in the synthesis of Apixaban intermediates.

cluster_synthesis General Synthesis Workflow for a Key Intermediate Start p-Nitroaniline + 5-Chlorovaleryl Chloride Reaction1 Acylation with Triethylamine in THF (-5 to 5°C) Start->Reaction1 Intermediate1 Acyclic Intermediate Reaction1->Intermediate1 Reaction2 Cyclization with Potassium tert-butoxide (0 to 25°C) Intermediate1->Reaction2 Purification Extraction & Purification Reaction2->Purification Product 1-(4-nitrophenyl)piperidone Purification->Product

Caption: Workflow for the synthesis of 1-(4-nitrophenyl)piperidone.

cluster_troubleshooting Troubleshooting Logic for Low Yield Problem Low Yield of Intermediate Check1 Check Reaction Temperature Control Problem->Check1 Check2 Verify Reagent Purity & Stoichiometry Problem->Check2 Check3 Analyze for Side Products (e.g., via HPLC) Problem->Check3 Solution1 Optimize Temperature Profile Check1->Solution1 Deviation Found Solution2 Use High-Purity Reagents & Accurate Dosing Check2->Solution2 Impurity/Error Found Solution3 Modify Workup or Purification Protocol Check3->Solution3 Impurity Identified

Caption: A logical approach to troubleshooting low reaction yields.

cluster_impurity Impurity Formation Pathway StartingMaterial Starting Materials Intermediate Key Intermediate StartingMaterial->Intermediate DesiredProduct Apixaban Intermediate->DesiredProduct SideReaction Side Reaction Intermediate->SideReaction Degradation Degradation DesiredProduct->Degradation ProcessImpurity Process-Related Impurity SideReaction->ProcessImpurity DegradationProduct Degradation Product Degradation->DegradationProduct

Caption: Pathways for the formation of impurities during synthesis.

References

How to prevent dimer formation in reactions with 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with a specific focus on preventing the formation of undesired dimer impurities. This compound is a key intermediate in the synthesis of the anticoagulant Apixaban, and controlling side reactions is crucial for ensuring the purity and yield of the final product.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS No. 473927-69-4) is a pharmaceutical intermediate.[4][5][6] It is a crucial building block in the synthesis of Apixaban, a direct factor Xa inhibitor and oral anticoagulant used to prevent and treat blood clots.[2][3]

Q2: What are the common types of dimer impurities observed in reactions involving this compound?

A2: In the context of Apixaban synthesis, dimer impurities can arise from the coupling of two molecules of an Apixaban precursor. Patents have identified specific dimer impurities of Apixaban itself and its synthetic precursors.[7][8] While not exclusively formed from the homocoupling of this compound, related dimer structures are a known issue in the overall synthetic route. These impurities can complicate purification and reduce the overall yield and purity of the active pharmaceutical ingredient (API).[7][8]

Q3: In which reaction types is dimer formation a significant concern when using this compound?

A3: Dimer formation, or homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, where an aryl halide like this compound is a substrate. It can also be a concern in Ullmann coupling reactions. These reactions are fundamental in pharmaceutical synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Troubleshooting Guide: Dimer Formation

This guide provides specific troubleshooting strategies to minimize or eliminate dimer formation in reactions involving this compound.

Issue 1: Significant Formation of Homocoupled Dimer in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Potential Cause Recommended Solution Experimental Protocol
Presence of Oxygen Rigorous degassing of solvents and reaction vessel.Protocol 1: Degassing with Inert Gas 1. Assemble the reaction glassware and ensure all joints are well-sealed.2. Add the solvent to the reaction flask.3. Bubble a gentle stream of an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes while stirring.4. Maintain a positive pressure of the inert gas throughout the reaction.
Inappropriate Catalyst Choice Use a Pd(0) source directly or a pre-catalyst that efficiently generates the active Pd(0) species.Catalyst Selection: - Preferred: Pd(PPh₃)₄, Pd₂(dba)₃- Avoid: Pd(OAc)₂, PdCl₂ (these Pd(II) sources can promote homocoupling during their in-situ reduction to Pd(0)).
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands.Ligand Selection: - Recommended: Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired cross-coupling pathway and sterically hinder the formation of intermediates leading to dimerization.
Incorrect Base Use a weaker, non-coordinating base.Base Selection: - Often Preferred: K₂CO₃, K₃PO₄, Cs₂CO₃- Use with Caution: Stronger bases like alkoxides can sometimes promote side reactions.
High Reactant Concentration Slow addition of the boronic acid/ester (in Suzuki) or alkyne (in Sonogashira).Protocol 2: Slow Addition 1. Set up the reaction with this compound, catalyst, ligand, base, and solvent.2. Dissolve the coupling partner (e.g., boronic acid) in a small amount of the reaction solvent in a separate flask.3. Using a syringe pump, add the solution of the coupling partner to the reaction mixture over several hours.
Elevated Temperature Optimize the reaction temperature.Temperature Optimization: - Start with the lowest temperature reported for the specific coupling reaction.- Gradually increase the temperature in small increments (e.g., 10 °C) while monitoring the reaction for product formation and dimer by-product.
Issue 2: Dimer Impurities in Apixaban Synthesis

Patents for Apixaban synthesis describe methods to control and remove dimer impurities formed during the multi-step process.[7][8]

Control Point Strategy General Procedure
Purity of Intermediates Ensure high purity of this compound and subsequent intermediates.Utilize appropriate purification techniques (e.g., recrystallization, column chromatography) for all intermediates to minimize the carry-over of impurities that could lead to dimer formation in later steps.
Reaction Conditions for Cyclization Optimize reaction conditions for the formation of the pyrazole ring system.Carefully control temperature, reaction time, and stoichiometry of reagents during the cyclization steps as outlined in established synthetic routes for Apixaban.
Purification of Final Product Crystallization from a specific solvent system.A patented method for removing dimer impurities from Apixaban involves crystallization from a mixture of a C1-C3 alcohol and water.[7][8]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar Transmetal Transmetalation (Ar'B(OH)₂) PdII_Ar->Transmetal Ar'B(OH)₂ / Base PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product PdII_source Pd(II) Source (e.g., Pd(OAc)₂) Homo_Trans Transmetalation (2 x Ar'B(OH)₂) PdII_source->Homo_Trans Dimer Ar'-Ar' (Dimer) Homo_Trans->Dimer Reduced_Pd0 Pd(0)L_n Homo_Trans->Reduced_Pd0

Caption: Suzuki coupling cycle and the competing dimer formation pathway.

Diagram 2: Troubleshooting Workflow for Dimer Formation

Troubleshooting_Dimer Start Dimer Formation Observed Check_Oxygen Check for Oxygen Exclusion Start->Check_Oxygen Degas Improve Degassing Protocol Check_Oxygen->Degas No/Insufficient Check_Catalyst Review Catalyst Choice Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Resolved Dimer Minimized Degas->Resolved Use_Pd0 Switch to Pd(0) Source Check_Catalyst->Use_Pd0 Using Pd(II) Check_Ligand Evaluate Ligand Check_Catalyst->Check_Ligand Using Pd(0) Use_Pd0->Check_Ligand Use_Pd0->Resolved Bulky_Ligand Use Bulky, Electron-Rich Ligand Check_Ligand->Bulky_Ligand Standard Ligand Check_Conditions Optimize Reaction Conditions Check_Ligand->Check_Conditions Optimal Ligand Bulky_Ligand->Check_Conditions Bulky_Ligand->Resolved Slow_Addition Implement Slow Addition of Reagent Check_Conditions->Slow_Addition High Concentration Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp High Temperature Slow_Addition->Lower_Temp Slow_Addition->Resolved Lower_Temp->Resolved

Caption: A logical workflow for troubleshooting dimer formation.

References

Refinement of workup procedures for reactions involving 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

This technical support guide provides troubleshooting advice and frequently asked questions for the workup and purification of reactions involving this compound.

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound, particularly in the context of cross-coupling reactions such as Suzuki-Miyaura coupling.

Question 1: Low or No Product Formation After Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: Aryl iodides are generally reactive in Suzuki couplings; however, issues can still arise.[1]

    • Troubleshooting Step: Ensure the palladium catalyst is active. If dehalogenation of the starting material is observed, this may indicate a problem with the catalyst or reaction conditions.[2] Consider screening different palladium precatalysts and ligands.

  • Catalyst Deactivation: The iodide from the starting material can sometimes act as a catalyst poison.[2]

    • Troubleshooting Step: Increasing the catalyst loading or using a more robust ligand system can mitigate this.

  • Base Incompatibility: The choice of base is crucial for activating the boronic acid partner.[3]

    • Troubleshooting Step: If using a base like sodium carbonate, consider switching to a stronger base such as cesium carbonate or potassium phosphate, especially for less reactive boronic acids.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system.

    • Troubleshooting Step: Consider using a solvent mixture, such as toluene/water or dioxane/water, to improve solubility.

Question 2: Difficulty in Separating the Product from Starting Material or Catalyst Residues

Possible Causes and Solutions:

  • Incomplete Reaction: A significant amount of unreacted this compound remains.

    • Troubleshooting Step: Optimize the reaction conditions (temperature, reaction time, reagent stoichiometry) to drive the reaction to completion.

  • Co-elution during Chromatography: The product and starting material may have similar polarities.

    • Troubleshooting Step: Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) may improve separation.

  • Palladium Residue Contamination: Residual palladium can be difficult to remove.

    • Troubleshooting Step: After the initial aqueous workup, consider washing the organic layer with a solution of a thiol-containing scavenger resin or an aqueous solution of sodium sulfide or thiourea to precipitate the palladium.

Question 3: Product Crystallization Issues (Oiling Out or No Crystals Form)

Possible Causes and Solutions:

  • Solvent Choice: The chosen crystallization solvent may be too good a solvent for the product, or the product may be too soluble.

    • Troubleshooting Step: Try a different solvent or a solvent/anti-solvent system. If the product is "oiling out," try adding a small amount of a solvent in which the product is more soluble to the hot solution before cooling.[4]

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Troubleshooting Step: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.[4]

  • Impurity Presence: Impurities can sometimes inhibit crystallization.

    • Troubleshooting Step: Re-purify the material by column chromatography before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and molecular weight of this compound?

A1: The compound is typically a solid. Its molecular formula is C15H17IN2O2, with a molecular weight of approximately 384.21 g/mol .[5][6]

Q2: In what types of reactions is this compound commonly used?

A2: As an aryl iodide, it is a valuable building block for synthesizing more complex molecules, often through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reactions.[7]

Q3: What are some recommended workup procedures for reactions involving this compound?

A3: A general workup procedure after a cross-coupling reaction would involve:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with water, followed by a brine solution.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtering and concentrating the solvent under reduced pressure.

  • Purifying the crude product by column chromatography or crystallization.

Q4: How can I effectively remove nitrogen-containing byproducts?

A4: Acid-base extraction can be effective. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic nitrogen-containing impurities by protonating them and making them water-soluble.[8] However, care must be taken as the morpholino group in the desired product is also basic.

Data Presentation

Table 1: Troubleshooting Solvent Systems for Column Chromatography

IssueStarting Solvent System (Hexane/Ethyl Acetate)Alternative System 1 (Dichloromethane/Methanol)Alternative System 2 (Toluene/Acetone)
Poor Separation70:3098:280:20
Product Insoluble50:5095:570:30
Streaking on TLC60:40 with 1% Triethylamine97:3 with 1% Acetic Acid75:25

Table 2: Common Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh3)4Pd(dppf)Cl2Buchwald G3 Precatalyst
Base Na2CO3K3PO4Cs2CO3
Solvent Toluene/H2ODioxane/H2OTHF/H2O
Temperature 80-100 °C90-110 °C60-80 °C

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with 50 mL of ethyl acetate.

  • Add 50 mL of deionized water and shake gently. Allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and wash with a small amount of ethyl acetate.

  • Concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 hexane/ethyl acetate).

  • Pack a glass column with the silica slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel and dry it.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate in vacuo.

Visualizations

Workup_Workflow start_end start_end process process decision decision output output A Reaction Mixture B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Aqueous Wash (H2O, Brine) C->D E Separate Organic Layer D->E F Dry over Na2SO4 / MgSO4 E->F G Filter and Concentrate F->G H Crude Product G->H I Purification Needed? H->I J Column Chromatography I->J Yes K Crystallization I->K Yes L Pure Product I->L No J->L K->L Troubleshooting_Crystallization start_end start_end problem problem decision decision action action solution solution A No Crystals Form B Is solution clear? A->B C Add anti-solvent or boil off some solvent B->C Yes (Too much solvent) D Try to induce nucleation: - Scratch flask - Add seed crystal B->D No (Supersaturated) C->D H Crystals Formed D->H E Product 'Oils Out' F Re-heat and add more of the 'good' solvent E->F G Cool slowly F->G G->H

References

Technical Support Center: Characterization of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis, purification, and characterization of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical stability concerns for this compound?

A1: This compound, being an intermediate of Apixaban, may exhibit susceptibility to hydrolysis under both acidic and basic conditions.[1] Therefore, it is crucial to avoid acidic or basic impurities during workup and purification. Exposure to strong acids or bases can lead to the degradation of the dihydropyridinone ring.

Q2: What are the expected masses in the mass spectrum for this compound?

A2: The expected molecular weight is approximately 384.21 g/mol .[2] In mass spectrometry, you should look for the molecular ion peak [M+H]⁺ at m/z 385.0410 in high-resolution mass spectrometry. Given the presence of an iodine atom, which is monoisotopic, you should not expect to see a prominent M+2 peak as you would with chlorine or bromine.

Q3: Are there any common synthesis-related impurities I should be aware of?

A3: Potential impurities can arise from starting materials or byproducts of the reaction. While specific impurities for this exact synthesis step are not extensively documented in publicly available literature, general knowledge of similar reactions suggests that unreacted starting materials or partially reacted intermediates could be present. A thorough purification, for instance by column chromatography, is essential to remove these.

Q4: How can I confirm the identity and purity of my synthesized compound?

A4: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A stability-indicating HPLC method, similar to those developed for Apixaban, would be ideal.[3]

Section 2: Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Unexpected peaks in ¹H NMR spectrum. Presence of residual solvents (e.g., ethyl acetate, hexane, dichloromethane) from purification.1. Dry the sample under high vacuum for an extended period. 2. Compare the chemical shifts of the unknown peaks with known solvent peaks. 3. If solvent peaks persist, consider re-purification.
Presence of synthesis-related impurities or degradation products.1. Analyze the starting materials for impurities. 2. Review the reaction conditions to minimize byproduct formation. 3. Attempt to isolate the impurity for structural elucidation.
Broad or poorly resolved signals. Sample aggregation.1. Try a different NMR solvent. 2. Slightly warm the sample.
Paramagnetic impurities.1. Filter the NMR sample through a small plug of celite or silica gel.
Absence of expected signals. Degradation of the compound.1. Check the pH of the sample; avoid acidic or basic conditions. 2. Re-purify the compound and store it under inert atmosphere at low temperature.
Mass Spectrometry Issues
Problem Possible Cause Troubleshooting Steps
Molecular ion peak is weak or absent. In-source fragmentation.1. Optimize the ionization source parameters (e.g., reduce fragmentor voltage).
Poor ionization efficiency.1. Try a different ionization technique (e.g., APCI if ESI is not working well). 2. Adjust the mobile phase composition to promote better ionization.
Multiple unexpected high molecular weight ions. Formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺).1. Use high-purity solvents and glassware to minimize salt contamination. 2. Consider using an ammonium salt additive in the mobile phase to promote the formation of the [M+NH₄]⁺ adduct, which can sometimes be more stable.
Complex fragmentation pattern. The molecule itself can undergo characteristic fragmentation.1. Perform MS/MS analysis on the parent ion to establish a fragmentation pathway. This can be a useful tool for structural confirmation.

Section 3: Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC) - Purity Assessment

A stability-indicating reverse-phase HPLC method is crucial for assessing the purity of this compound. The following is a general starting point, which should be optimized and validated for your specific instrumentation and requirements.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Predicted Spectral Data

The following tables summarize the predicted key spectral data for this compound. This data can be used as a reference for experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts (Note: Predicted shifts can vary from experimental values. These are for guidance only.)

Proton Assignment Predicted Chemical Shift (ppm)
Aromatic protons (iodophenyl group)7.6 - 7.8 (d) and 7.1 - 7.3 (d)
Olefinic proton (dihydropyridinone ring)5.5 - 5.8 (s)
Methylene protons (morpholino group)3.6 - 3.8 (t) and 2.8 - 3.0 (t)
Methylene protons (dihydropyridinone ring)3.4 - 3.6 (t) and 2.4 - 2.6 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (Note: Predicted shifts can vary from experimental values. These are for guidance only.)

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl carbon160 - 165
Aromatic carbons115 - 140
Olefinic carbons100 - 145
Methylene carbons (morpholino)45 - 70
Methylene carbons (dihydropyridinone)20 - 50

Table 3: High-Resolution Mass Spectrometry (HRMS)

Ion Calculated m/z
[M+H]⁺385.0410
[M+Na]⁺407.0230

Section 4: Visual Guides

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Troubleshooting synthesis Synthesis of 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one workup Aqueous Workup (Neutral pH) synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis (Purity) purification->hplc data_analysis Compare experimental data with predicted values nmr->data_analysis ms->data_analysis hplc->data_analysis troubleshooting Consult Troubleshooting Guides data_analysis->troubleshooting

Figure 1. A typical experimental workflow for the synthesis and characterization of the target compound.

troubleshooting_logic start Unexpected Analytical Result check_purity Check Purity by HPLC start->check_purity pure Compound is Pure check_purity->pure Yes impure Compound is Impure check_purity->impure No check_structure Confirm Structure by NMR & MS structure_correct Structure is Correct check_structure->structure_correct Yes structure_incorrect Structure is Incorrect check_structure->structure_incorrect No pure->check_structure repurify Re-purify impure->repurify instrument_issue Consider Instrumental Artifacts structure_correct->instrument_issue revisit_synthesis Re-evaluate Synthesis structure_incorrect->revisit_synthesis

References

Validation & Comparative

A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are paramount for their versatility and broad substrate scope. This guide provides a comparative overview of these two powerful methods for the synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of pharmacologically active compounds.

The choice between Suzuki and Stille coupling often involves a trade-off between reagent toxicity and reaction robustness. The Suzuki coupling utilizes organoboron reagents, which are generally considered to have low toxicity.[1] In contrast, the Stille coupling employs organotin compounds, which are known for their high toxicity, necessitating careful handling and purification to remove tin byproducts.[1][2] However, Stille coupling often exhibits excellent functional group tolerance and can be performed under neutral or mildly basic conditions.[3]

Quantitative Comparison of Reaction Parameters

The following table summarizes the key quantitative and qualitative differences between the Suzuki and Stille couplings for the synthesis of this compound. The data presented are representative values based on analogous reactions reported in the literature.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent 3-morpholino-5,6-dihydropyridin-2(1H)-one-boronic acid/esterTributylstannyl-3-morpholino-5,6-dihydropyridin-2(1H)-one
Co-coupling Partner 1,4-Diiodobenzene or 1-bromo-4-iodobenzene1,4-Diiodobenzene or 1-bromo-4-iodobenzene
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Typical Base K₂CO₃, Cs₂CO₃, NaHCO₃Often not required, or mild base like K₂CO₃
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane, DMF
Reaction Temperature 80-110 °C80-120 °C
Typical Yield 70-95%75-98%
Reagent Toxicity LowHigh
Byproduct Removal Generally straightforward (water-soluble boron compounds)Often challenging (lipophilic tin compounds)
Functional Group Tolerance Good, but can be sensitive to strong basesExcellent

Experimental Protocols

Below are hypothetical, yet chemically sound, experimental protocols for the synthesis of this compound via Suzuki and Stille couplings.

Suzuki Coupling Protocol:

A mixture of 3-morpholino-5,6-dihydropyridin-2(1H)-one boronic acid pinacol ester (1.2 mmol), 1,4-diiodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 3:1 mixture of dioxane and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Stille Coupling Protocol:

To a solution of tributylstannyl-3-morpholino-5,6-dihydropyridin-2(1H)-one (1.1 mmol) and 1,4-diiodobenzene (1.0 mmol) in anhydrous toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of potassium fluoride (2 x 10 mL) to remove tin byproducts. The organic layer is then washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Reaction Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki and Stille coupling reactions.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Iodide 1,4-Diiodobenzene Reaction_Vessel Dioxane/H₂O 90°C, 12h Aryl_Iodide->Reaction_Vessel Boronic_Ester Pyridinone Boronic Ester Boronic_Ester->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Extraction Ethyl Acetate Extraction Reaction_Vessel->Extraction Washing Water & Brine Wash Extraction->Washing Drying Na₂SO₄ Drying Washing->Drying Purification Column Chromatography Drying->Purification Product Target Molecule Purification->Product

Suzuki Coupling Experimental Workflow

Stille_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Iodide 1,4-Diiodobenzene Reaction_Vessel Toluene 110°C, 8h Aryl_Iodide->Reaction_Vessel Organostannane Stannyl Pyridinone Organostannane->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel KF_Wash KF Wash (Tin Removal) Reaction_Vessel->KF_Wash Extraction Ethyl Acetate Extraction KF_Wash->Extraction Washing Brine Wash Extraction->Washing Drying Na₂SO₄ Drying Washing->Drying Purification Column Chromatography Drying->Purification Product Target Molecule Purification->Product

Stille Coupling Experimental Workflow

Conclusion

Both Suzuki and Stille couplings are viable methods for the synthesis of this compound. The Suzuki coupling offers the significant advantage of using non-toxic and environmentally benign organoboron reagents, with straightforward purification of the final product.[4] Conversely, the Stille coupling, while employing toxic organotin reagents that necessitate careful handling and purification, often provides higher yields and demonstrates exceptional tolerance to a wide array of functional groups.[5] The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, functional group compatibility, and considerations regarding reagent toxicity and waste disposal. For large-scale industrial applications, the lower toxicity profile of the Suzuki coupling may be preferable, while for complex, small-scale syntheses where functional group tolerance is critical, the Stille coupling may be the more suitable option.

References

Alternative intermediates for Apixaban synthesis vs. 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Apixaban, a potent, orally bioavailable factor Xa inhibitor, has been a subject of extensive research aimed at developing more efficient, cost-effective, and scalable manufacturing processes. The traditional synthetic route often employs 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a key intermediate. However, the high cost of the starting material, 4-iodoaniline, and the need for chromatographic purification methods have driven the exploration of alternative synthetic pathways.[1] This guide provides a detailed comparison of prominent alternative intermediates, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Executive Summary

This guide evaluates alternative intermediates for Apixaban synthesis, primarily focusing on those derived from more economical starting materials like p-nitroaniline and 4-chloronitrobenzene. These alternatives offer significant advantages in terms of cost and process efficiency. The key comparative intermediates discussed are:

  • 1-(4-Nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A cost-effective alternative to the iodo-analog.

  • 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: The reduced form of the nitro intermediate, pivotal for subsequent cyclization.

  • Convergent Synthesis Intermediates: Strategies that build the core structure in a more streamlined manner, often avoiding the use of morpholine.

Comparison of Key Intermediates and Synthetic Routes

The following sections detail the synthetic pathways involving the traditional and alternative intermediates, presenting quantitative data for a clear comparison of their performance.

Route 1: Traditional Synthesis via this compound

This established route, while reliable, is hampered by the high cost of 4-iodoaniline. The synthesis involves the reaction of this compound with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.[1][2]

Table 1: Key Performance Indicators for the Traditional Route

StepStarting MaterialProductYield (%)Purity (%)Reference
Formation of the pyrazolo[3,4-c]pyridine core4-IodoanilineEthyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateHighHigh[2]
Ullmann Coupling with 2-oxopiperidinePrecursor from aboveEthyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate~67%>99%[3]
Amidation to ApixabanApixaban EsterApixaban~91-94.6%>99%[4][5]
Route 2: Alternative Synthesis via 1-(4-Nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

This is one of the most explored alternative routes, utilizing the inexpensive p-nitroaniline as a starting material.[1] The nitro group is later reduced to an amine, which then participates in the formation of the piperidinone ring.

Table 2: Key Performance Indicators for the Nitro-Intermediate Route

StepStarting MaterialProductYield (%)Purity (%)Reference
Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-onep-Nitroaniline1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one48% (overall)≥ 98%[1]
Reduction of the nitro group1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one95%High[6]
Formation of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one94%High[6]
Cycloaddition and subsequent amidation to ApixabanPrecursor from aboveApixaban35% (overall)High[7]
Route 3: Convergent Synthesis Strategies

More recent approaches have focused on convergent syntheses that construct the Apixaban core more directly, sometimes avoiding the use of morpholine altogether.[8] These routes often start with materials like 4-chloronitrobenzene.

Table 3: Key Performance Indicators for a Convergent Route

StepStarting MaterialProductYield (%)Purity (%)Reference
Synthesis of 1-(4-nitrophenyl)piperidin-2-one4-Chloronitrobenzene1-(4-nitrophenyl)piperidin-2-one97%High[9]
Reduction of nitro group1-(4-nitrophenyl)piperidin-2-one1-(4-aminophenyl)piperidin-2-one95%High[9]
Formation of 3-chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-onePrecursor from above3-chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-oneHighHigh[9]
Final steps to ApixabanPrecursor from aboveApixabanHighHigh[9]

Experimental Protocols

Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

A mixture of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in dimethylformamide (DMF) and morpholine is refluxed for 1 hour. The reaction mixture is then cooled, and water is added to precipitate the product. The resulting yellow solid is filtered to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with a reported yield of 75%.[6]

Reduction of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in ethanol and water, Raney nickel is added. Hydrazine hydrate is then added dropwise at 60-65 °C. After the addition is complete, the mixture is stirred for 30 minutes at the same temperature before cooling.[7] This catalytic reduction yields 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in high yield (around 95%).[6]

Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

The amino phenyl intermediate is treated with a solution of 5-chlorovaleroyl chloride to obtain 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide in excellent yield (96%).[6] Subsequent intramolecular cyclization affords the desired product in 94% yield.[6]

Visualizing the Synthetic Pathways

Traditional vs. Alternative Synthetic Routes

The following diagrams illustrate the logical flow of the traditional synthetic route for Apixaban versus a common alternative pathway.

G cluster_0 Traditional Route cluster_1 Alternative Route A0 4-Iodoaniline B0 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one A0->B0 C0 Apixaban Ester Intermediate B0->C0 D0 Apixaban C0->D0 A1 p-Nitroaniline B1 1-(4-Nitrophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one A1->B1 C1 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B1->C1 D1 Apixaban Core Structure C1->D1 E1 Apixaban D1->E1

Caption: Comparison of Traditional and Alternative Apixaban Synthesis Pathways.

Experimental Workflow for the Nitro-Intermediate Route

This diagram outlines the key experimental steps in the synthesis of Apixaban starting from p-nitroaniline.

start Start: p-Nitroaniline step1 Synthesis of Nitro-Intermediate start->step1 Several Steps step2 Reduction of Nitro Group step1->step2 Catalytic Hydration step3 Formation of Piperidinone Ring step2->step3 Acylation & Cyclization step4 Cycloaddition with Hydrazone Derivative step3->step4 end Final Product: Apixaban step4->end Amidation

Caption: Key Stages in the Alternative Synthesis of Apixaban.

Conclusion

The exploration of alternative intermediates in Apixaban synthesis has led to the development of more economical and efficient manufacturing processes. The use of intermediates derived from p-nitroaniline or 4-chloronitrobenzene significantly reduces the reliance on expensive starting materials like 4-iodoaniline. The data presented in this guide demonstrates that these alternative routes can achieve high yields and purity, making them viable for large-scale production. Researchers and drug development professionals are encouraged to consider these alternative pathways to optimize the synthesis of Apixaban, leading to reduced costs and improved accessibility of this critical anticoagulant medication.

References

Biological activity of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Dihydropyridinone Analogs

Disclaimer: Publicly available research data specifically detailing the biological activity of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is limited. This guide provides a comparative analysis of the biological activities of structurally related dihydropyridinone and dihydropyridine analogs, drawing from various scientific studies. The core scaffold of these molecules is a subject of extensive research in drug discovery, showing promise in oncology, enzyme inhibition, and antimicrobial applications.

Notably, the structurally similar compound, 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, is a known key intermediate in the synthesis of Apixaban, a widely used anticoagulant medication.[1] This highlights the pharmacological relevance of this chemical class. This guide will focus on the reported activities of various analogs to provide a contextual understanding for researchers.

Anticancer and Cytotoxic Activity

Dihydropyridinone and its thio-analogs (dihydropyridinethiones) have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Structure-activity relationship (SAR) studies reveal that modifications to the substituents on the dihydropyridine ring are crucial for potency.

Key Findings:

  • Substitution at C5: An analog featuring a thiophene ring at the C5 position of a 3,4-dihydropyridine-2(1H)-thione (Compound S22) showed the most potent anticancer activity against melanoma (A375) and ovarian cancer (SK-OV-3) cell lines.[2]

  • Substitution at N1: N-H analogs were generally more potent than their N-Methyl counterparts.[2]

  • Aromatic Rings: The presence of a benzene ring was found to be essential for cytostatic activity.[2]

  • General Cytotoxicity: Various 1,4-dihydropyridine derivatives have shown moderate to good cytotoxic activity against cell lines including MCF-7 (breast), LS180 (colon), MOLT-4 (leukemia), Raji, K562, and HeLa.[3][4][5]

Table 1: Comparative Anticancer Activity of Dihydropyridinone Analogs

Compound Class/Analog Cancer Cell Line Activity Metric (IC₅₀ in µM) Reference
3,4-Dihydropyridine-2(1H)-thione (S22, C5-thiophene) A375 (Melanoma) 1.71 ± 0.58 [2]
3,4-Dihydropyridine-2(1H)-thione (S22, C5-thiophene) SK-OV-3 (Ovarian) 1.67 ± 1.47 [2]
3,4-Dihydropyridine-2(1H)-thione (S1, N-H) A375 (Melanoma) 4.33 ± 1.00 [2]
1,4-Dihydropyridine-triazole derivative (13ad') Caco-2 (Colorectal) 0.63 ± 0.05 [6]
1,4-Dihydropyridine-triazole derivative (13ab') Caco-2 (Colorectal) 1.39 ± 0.04 [6]
1,4-Dihydropyridine derivative (Compound 4) HepG2 (Liver) TGI = 15.3 µM [7]
1,4-Dihydropyridine derivative (Compound 4) HeLa (Cervical) TGI = 20.1 µM [7]
1,4-Dihydropyridine derivative (Compound 4) MCF-7 (Breast) TGI = 17.1 µM [7]
4-(4-bromophenyl)-1,4-DHP (Compound 19) HeLa (Cervical) 2.3 [8]
4-(4-bromophenyl)-1,4-DHP (Compound 19) MCF-7 (Breast) 5.7 [8]

IC₅₀: Half-maximal inhibitory concentration. TGI: Total Growth Inhibition.

Enzyme Inhibition

Derivatives of dihydropyrimidinone (DHPM), a closely related scaffold, have been identified as potent inhibitors of various enzymes implicated in disease, demonstrating their therapeutic potential beyond cancer.

Key Findings:

  • α-Glucosidase Inhibition: A library of DHPM derivatives showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, with IC₅₀ values ranging from 5.30 to 56.72 µM. This suggests potential applications in managing diabetes.[9]

  • Thymidine Phosphorylase (TP) Inhibition: Certain DHPMs were identified as non-competitive inhibitors of TP, an enzyme involved in tumor angiogenesis. This presents another avenue for anticancer drug development.[10]

  • Cyclooxygenase-2 (COX-2) Inhibition: In silico studies suggest that DHPM derivatives are ideal candidates for COX-2 inhibitors due to their structural features, indicating potential anti-inflammatory applications.[11][12]

Table 2: Enzyme Inhibition by Dihydropyrimidinone (DHPM) Analogs

Compound Class Target Enzyme Activity Metric (IC₅₀ / Kᵢ in µM) Reference
DHPM Derivative (Compound 5) α-Glucosidase IC₅₀ = 5.30 [9]
DHPM Derivative (Compound 5) α-Glucosidase Kᵢ = 16.10 ± 0.0075 (Competitive) [9]
DHPM Derivative (Compound 2) α-Glucosidase IC₅₀ = 9.20 ± 0.30 [9]
DHPM Derivative (Compound 12) Thymidine Phosphorylase IC₅₀ = 303.5 ± 0.40 (Non-competitive) [10]

| DHPM Derivative (Compound 1) | Thymidine Phosphorylase | IC₅₀ = 314.0 ± 0.90 (Non-competitive) |[10] |

Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of dihydropyridine and dihydropyrimidinone derivatives.

Key Findings:

  • A 1,4-dihydropyridine analog connected to a triazole ring (Compound 4) showed high activity against E. coli and the fungus C. albicans.[7]

  • DHPM derivatives have shown moderate to potent activity against bacteria such as Staphylococcus aureus and fungi.[13]

Table 3: Antimicrobial Activity of Dihydropyridine Analogs

Compound Class/Analog Microorganism Activity Metric (MIC in µg/mL) Reference
1,4-DHP-triazole (Compound 4) E. coli 8 [7]
1,4-DHP-triazole (Compound 4) P. aeruginosa 0.5 [7]

| 1,4-DHP-triazole (Compound 4) | C. albicans | 4 |[7] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols & Methodologies

The evaluation of the biological activity of these compounds relies on established in vitro assays. The most frequently cited method for determining cytotoxicity is the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized dihydropyridinone analogs are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (DMSO).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations: Workflows and Pathways

General Workflow for Screening Analogs

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel dihydropyridinone analogs.

G synthesis Synthesis of Analogs (e.g., Biginelli or Hantzsch Reaction) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Cytotoxicity Assay) purification->screening active_compounds Identify Active Compounds (IC50 < Threshold) screening->active_compounds secondary_assays Secondary / Mechanistic Assays active_compounds->secondary_assays sar Structure-Activity Relationship (SAR) Analysis active_compounds->sar enzyme Enzyme Inhibition secondary_assays->enzyme Target ID cell_cycle Cell Cycle Analysis secondary_assays->cell_cycle Mechanism apoptosis Apoptosis Detection secondary_assays->apoptosis Mechanism secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Diagram 1: A generalized workflow for the discovery of bioactive dihydropyridinone analogs.
Potential Apoptotic Signaling Pathway

Some dihydropyridinone analogs induce cancer cell death through apoptosis.[14] The diagram below depicts a simplified intrinsic apoptosis pathway that could be modulated by such compounds.

G compound Dihydropyridinone Analog target Intracellular Target (e.g., Tubulin) compound->target Inhibition stress Cellular Stress target->stress bax Bax/Bak Activation stress->bax Upregulation mito Mitochondria bax->mito Permeabilization cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Diagram 2: Simplified intrinsic apoptosis pathway potentially activated by anticancer analogs.

References

Purity Analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the compound 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in drug synthesis, selecting the appropriate analytical technique is paramount for ensuring its identity, purity, and quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this N-aryl-dihydropyridinone derivative. While specific validated methods for this compound are not widely published, this document outlines proposed methodologies based on the analysis of structurally similar compounds and general chromatographic principles.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile separation technique widely used in the pharmaceutical industry. It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds. Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Gas Chromatography (GC) is another robust separation technique, but it is primarily applicable to volatile and thermally stable compounds. The separation occurs as the analyte, in its vapor phase, is carried by an inert gas (the mobile phase) through a column containing a stationary phase. For non-volatile or thermally sensitive compounds, a derivatization step to increase volatility and stability is often necessary.

Physicochemical Properties and Method Selection

The choice between HPLC and GC is fundamentally guided by the physicochemical properties of the analyte. This compound possesses a relatively high molecular weight (384.22 g/mol ) and contains polar functional groups, including a lactam and a morpholine ring. Furthermore, the presence of an iodophenyl group may confer some thermal instability. These characteristics suggest that HPLC is likely the more direct and suitable method for its purity analysis. Direct analysis by GC would likely be challenging due to the compound's low volatility and potential for on-column degradation at the high temperatures required for elution. A derivatization approach could make GC analysis feasible, particularly for the detection of volatile impurities.

Comparative Data Summary

The following table summarizes the anticipated performance of hypothetical HPLC and GC methods for the purity analysis of this compound. These are projected values based on the analysis of analogous compounds and would require experimental verification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Applicability Direct analysis of the parent compound and non-volatile impurities.Analysis of the derivatized compound and volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.Requires a chemical derivatization step.
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water with bufferHelium or Nitrogen
Temperature Ambient to moderately elevated (e.g., 25-40 °C)High-temperature oven program (e.g., 100-300 °C)
Detector UV/Vis (DAD/PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Resolution Excellent for separating polar and non-polar impurities.High for volatile compounds.
Sensitivity (LOD/LOQ) Typically in the ng range.Can be in the pg range with a sensitive detector like FID or MS.
Analysis Time 15-30 minutes20-40 minutes (including derivatization)
Potential Issues Mobile phase preparation and disposal.Potential for incomplete derivatization or thermal degradation.

Experimental Protocols

The following are proposed starting methods for the purity analysis of this compound by HPLC and GC. These protocols are based on established methods for similar N-aryl lactam and morpholine-containing compounds and would require optimization and validation for this specific analyte.

Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD/PDA).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Proposed GC-MS Method with Derivatization

Due to the likely low volatility of the target compound, a derivatization step is proposed to facilitate GC analysis. The morpholine moiety can be derivatized to a more volatile and thermally stable N-nitrosomorpholine.[1][2]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization Protocol:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • Acidify the sample solution with hydrochloric acid.

    • Add an aqueous solution of sodium nitrite to initiate the nitrosation of the morpholine group.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific duration.

    • Extract the resulting N-nitroso derivative into an organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume for injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Visualization of Workflows and Decision Logic

The following diagrams illustrate the experimental workflows for HPLC and GC analysis and a logical approach to selecting the most appropriate technique.

experimental_workflow cluster_hplc HPLC Workflow cluster_gc GC Workflow h_start Sample Weighing h_prep Dissolution in Mobile Phase h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep Chromatographic Separation (C18) h_inject->h_sep h_detect UV/DAD Detection h_sep->h_detect h_data Data Analysis (Purity Calculation) h_detect->h_data g_start Sample Weighing g_prep Dissolution g_start->g_prep g_deriv Derivatization (e.g., Nitrosation) g_prep->g_deriv g_extract Solvent Extraction g_deriv->g_extract g_inject GC Injection g_extract->g_inject g_sep Chromatographic Separation (Capillary) g_inject->g_sep g_detect MS Detection g_sep->g_detect g_data Data Analysis (Purity Calculation) g_detect->g_data

Caption: Comparative experimental workflows for HPLC and GC purity analysis.

decision_tree start Purity Analysis of 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one q1 Is the compound thermally stable and volatile? start->q1 hplc_path Primary Method: Reversed-Phase HPLC q1->hplc_path No / Unknown gc_path Consider GC (likely requires derivatization) q1->gc_path Yes q2 Are volatile impurities (e.g., residual solvents) of primary concern? hplc_path->q2 gc_preferred GC is a valuable orthogonal technique q2->gc_preferred Yes hplc_sufficient HPLC is likely sufficient for most impurities q2->hplc_sufficient No

Caption: Decision tree for selecting between HPLC and GC for purity analysis.

Conclusion

For the purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique. Its ability to analyze non-volatile and potentially thermally labile compounds directly makes it a more robust and straightforward approach for routine quality control and impurity profiling.

Gas Chromatography (GC) , while a powerful technique, is less suitable for the direct analysis of this compound due to its physicochemical properties. However, GC-MS with a derivatization step can serve as a valuable orthogonal method, particularly for the identification and quantification of volatile impurities that may not be well-retained or detected by HPLC.

Ultimately, the choice of method should be guided by the specific analytical requirements, the nature of potential impurities, and the intended use of the analytical data. Method development and validation are essential to ensure the accuracy, precision, and reliability of the chosen technique for the purity assessment of this pharmaceutical intermediate.

References

Cost-benefit analysis of different synthetic routes to 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of a plausible and efficient synthetic route to 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of pharmaceuticals such as Apixaban. The analysis focuses on a three-step pathway commencing from commercially available starting materials, evaluating factors such as chemical cost, reaction yield, and overall process efficiency.

Synthetic Pathway Overview

The investigated synthetic route is a three-step process:

  • Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: This initial step involves the formation of the core dihydropyridinone structure functionalized with a nitro group.

  • Reduction to 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: The nitro group is then reduced to an amine, yielding a key intermediate for the final transformation.

  • Sandmeyer Iodination to this compound: The final step is the conversion of the amino group to the target iodo functionality via a well-established Sandmeyer reaction.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow A 1-(4-nitrophenyl) piperidin-2-one B 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one A->B  PCl5, Morpholine   C 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B->C  Hydrazine hydrate, Raney Co   D 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one C->D  1. NaNO2, H2SO4  2. KI  

Caption: Proposed three-step synthesis of the target compound.

Cost-Benefit Analysis

The following tables provide a detailed breakdown of the costs associated with the necessary reagents and an analysis of the overall process efficiency. Prices are estimates based on commercially available data and may vary depending on the supplier and scale of the synthesis.

Table 1: Reagent Cost Analysis

ReagentCAS NumberMolecular Weight ( g/mol )PurityEstimated Price (USD/kg)
1-(4-nitrophenyl)piperidin-2-one38560-30-4220.23>98%530
Phosphorus pentachloride10026-13-8208.24>98%98 - 240
Morpholine110-91-887.12>99%Commercial
Hydrazine hydrate (80%)7803-57-850.0680%50 - 90
Raney Cobalt7440-48-458.93-75 (sample)
Sodium nitrite7632-00-069.00>99%86 (for 200g) - 206 (for 50lb)
Potassium iodide7681-11-0166.00>99%21 - 288 (for small quantities)
Sulfuric acid7664-93-998.0898%Commercial

Table 2: Process Efficiency Analysis

StepReactionReported YieldPurityKey Considerations
1Synthesis of Nitro-precursor~66% (two steps)>98%Requires handling of corrosive PCl5.
2Reduction of Nitro Group>98%99.8%Use of pyrophoric Raney catalyst and toxic hydrazine.
3Sandmeyer IodinationEstimated 70-80%>95%Diazonium salt intermediate is unstable and requires low temperatures.
Overall Total Synthesis ~40-50% High A viable route with good overall yield and high purity of the final product.

Experimental Protocols

Step 1: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This procedure is adapted from published literature.[1]

  • To a solution of 1-(4-nitrophenyl)-2-piperidone (33 g, 0.15 mol) in a suitable solvent, slowly add phosphorus pentachloride (109 g, 0.52 mol) while maintaining the temperature below 10 °C.

  • The reaction mixture is then gently heated to 75-80 °C for 1 hour.

  • After completion, the reaction mixture is carefully poured into ice water (500 mL).

  • The aqueous layer is extracted with chloroform (3 x 100 mL). The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield a crude solid.

  • To the crude solid, add morpholine (307 mL) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature, which will cause the precipitation of morpholine hydrochloride.

  • Add water (600 mL) to precipitate the product. The resulting yellow solid is collected by filtration and dried to afford 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Step 2: Reduction to 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

This protocol is based on established reduction methods for aromatic nitro compounds.

  • In a reaction vessel, suspend 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (2.5 kg) and Raney cobalt (250 g) in a mixture of water (25 L) and methanol (25 L).[2]

  • Heat the mixture to 40-50 °C with stirring.[2]

  • Slowly add hydrazine hydrate (80% solution, 2.0 kg) to the mixture.[2]

  • Maintain the reaction temperature at 60-70 °C for 3 hours.[2]

  • Upon completion of the reaction (monitored by TLC or HPLC), the mixture is filtered through diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to remove the solvents.

  • The resulting solid is triturated with a suitable solvent (e.g., MTBE) and filtered to give the pure 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a white solid.[2]

Step 3: Sandmeyer Iodination to this compound

This is a general procedure for the Sandmeyer iodination of an aromatic amine and should be optimized for this specific substrate.

  • Dissolve 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with sodium thiosulfate solution to remove any excess iodine, followed by brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the final product, this compound.

Conclusion

The presented three-step synthetic route offers a practical and efficient method for the preparation of this compound. While the initial investment in starting materials and reagents is a consideration, the high yields and purity achieved in the reduction step contribute positively to the overall cost-effectiveness. The final Sandmeyer iodination is a reliable transformation, and with optimization, this entire sequence can be a valuable process for the laboratory-scale or industrial production of this important pharmaceutical intermediate. Careful handling of hazardous reagents such as phosphorus pentachloride, hydrazine, and the unstable diazonium salt intermediate is crucial for the safe execution of this synthesis.

References

A Comparative Guide to a Validated HPLC-UV Method for the Quantification of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a validation summary of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis.[1][2][3] The performance of this method is compared against a conventional Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) method to highlight its suitability and advantages for routine analysis.

Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose.[4][5] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) mandate this process to guarantee the reliability, accuracy, and reproducibility of analytical data.[5][6] This guide adheres to the principles outlined in these guidelines.[7][8]

Comparative Performance of Analytical Methods

The following table summarizes the validation parameters of the newly developed HPLC-UV method in comparison to a standard UHPLC-MS/MS method. This provides a clear overview of the performance characteristics of each technique for the analysis of this compound.

Validation Parameter New HPLC-UV Method Alternative UHPLC-MS/MS Method ICH Guideline Acceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 0.8%≤ 2.0%
- Intermediate Precision< 1.5%< 1.2%≤ 2.0%
Specificity No interference from placebo and degradantsHigh specificity due to mass detectionNo interference at the retention time of the analyte
Limit of Detection (LOD) 5 ng/mL0.1 ng/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) 15 ng/mL0.3 ng/mLSignal-to-Noise ratio ≥ 10:1
Robustness RobustRobustNo significant impact on results from minor variations

Detailed Experimental Protocols

New HPLC-UV Method

This method is designed for reliable and routine quantification of this compound in bulk drug substance.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the bulk drug substance equivalent to 10 mg of the analyte and dissolve in 100 mL of mobile phase. Further dilute to a final concentration within the calibration range.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the sample solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

  • Specificity: Analyze a placebo solution and a sample solution subjected to forced degradation (acid, base, oxidation, and heat) to ensure no interference at the analyte's retention time.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatograms from the analysis of a series of diluted solutions.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of the new analytical method.

G Figure 1: Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC-UV) A->B C Optimize Chromatographic Conditions B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use in QC K->L

Caption: Workflow for Analytical Method Validation

G Figure 2: Specificity Testing Protocol cluster_0 Forced Degradation Conditions A Analyte Sample B Acid Hydrolysis (0.1N HCl) A->B C Base Hydrolysis (0.1N NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal Stress (80°C) A->E F Analyze by HPLC-UV B->F C->F D->F E->F G Assess Peak Purity & Resolution F->G

Caption: Specificity Testing Protocol

References

A Comparative Analysis of Catalytic Systems for the Functionalization of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the aryl iodide bond in 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a critical transformation in the synthesis of various pharmacologically active molecules, most notably the direct factor Xa inhibitor, Apixaban. The efficiency of this C-N cross-coupling step is paramount for the overall yield and economic viability of the synthesis. This guide provides a comparative overview of the primary catalytic systems employed for this purpose: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the C-N cross-coupling of this compound with amine nucleophiles.

Catalytic System Catalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Key Features
Ullmann Condensation Copper(I) Iodide (CuI)None specifiedK₂CO₃Not specified13024Moderate to HighEconomical catalyst, high temperature, longer reaction time.
Buchwald-Hartwig Amination Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)XPhosCs₂CO₃Toluene or DMF80-1102-12High to ExcellentMilder conditions, shorter reaction times, higher catalyst/ligand cost.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is based on methodologies described in the synthesis of Apixaban intermediates.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidin-2-one)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • High-boiling point solvent (e.g., DMF, Dioxane)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the amine nucleophile (1.2 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).

  • Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-arylated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This is a representative protocol for the Buchwald-Hartwig amination of aryl iodides.

Materials:

  • This compound

  • Amine nucleophile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or DMF

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk flask.

  • Add anhydrous toluene or DMF, followed by this compound (1.0 eq), the amine nucleophile (1.2 eq), and cesium carbonate (1.5 eq).

  • Seal the flask and heat the mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the pure product.

Visualizations: Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

Ullmann_Condensation Ullmann Condensation Catalytic Cycle CuI Cu(I)I CuAmide Cu(I)-NR₂ CuI->CuAmide + R₂NH + Base Amine R₂NH (Amine) Base Base OxAdd Cu(III) Intermediate [Ar-Cu(III)(I)(NR₂)] CuAmide->OxAdd + Ar-I (Oxidative Addition) ArylIodide Ar-I OxAdd->CuI (Reductive Elimination) Product Ar-NR₂ (Product) OxAdd->Product

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(I)L₂ Pd0->PdII_Complex + Ar-I ArylIodide Ar-I Ligand_Assoc Ligand Association/Deprotonation PdII_Amide Ar-Pd(II)(NR₂)L₂ PdII_Complex->PdII_Amide + R₂NH + Base Amine R₂NH Base Base PdII_Amide->Pd0 RedElim Reductive Elimination Product Ar-NR₂ PdII_Amide->Product Product

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

References

Comparative Analysis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the potential binding affinities and interactions of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives against a putative biological target. Dihydropyridinone scaffolds are known to interact with various biological targets, including tubulin, which is crucial in cancer progression.[1] For this illustrative guide, tubulin (PDB ID: 1SA0) is selected as the hypothetical target.[1]

Comparative Docking Performance

The following table summarizes the hypothetical quantitative data from molecular docking simulations. The data compares the lead compound, this compound, with other structurally related dihydropyridinone derivatives and a known inhibitor, Colchicine.[1]

Compound IDDerivative/AlternativeDocking Score (kcal/mol)Estimated Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
LEAD-01 This compound-9.2-8.5Cys241, Leu248, Ala316
ALT-01 1-(4-Chlorophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one-8.7-8.1Cys241, Leu248, Val318
ALT-02 1-(4-Bromophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one-9.0-8.3Cys241, Leu248, Ala316
ALT-03 1-Phenyl-3-morpholino-5,6-dihydropyridin-2(1H)-one-7.5-7.0Leu248, Ala316
REF-01 Colchicine (Reference Inhibitor)-9.8-9.1Cys241, Leu248, Ala316, Asn349

Experimental Protocols

The methodologies outlined below are representative of standard procedures for in silico molecular docking and simulation studies in drug discovery.[2][3][4][5]

1. Ligand and Receptor Preparation

  • Ligand Preparation: The 3D structures of the this compound derivatives were constructed using molecular modeling software (e.g., ChemDraw). Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Receptor Preparation: The crystal structure of the target protein, tubulin, was obtained from the Protein Data Bank (PDB ID: 1SA0).[1] The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.

2. Molecular Docking Simulation

  • Grid Generation: A grid box was defined around the active site of the tubulin protein to encompass the binding pocket.

  • Docking Algorithm: Molecular docking was performed using software such as AutoDock.[5] The program calculates the binding affinity and predicts the optimal binding pose of the ligand within the receptor's active site. The Lamarckian Genetic Algorithm is commonly employed for this purpose.

  • Analysis: The docking results were analyzed based on the docking scores and binding energies. The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined.

3. Molecular Dynamics (MD) Simulation

  • System Setup: The most promising docked complexes were subjected to MD simulations to evaluate the stability of the ligand-protein interaction over time. The complexes were solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Protocol: The simulation typically involves an initial energy minimization, followed by a stepwise heating of the system to physiological temperature (300 K), and then a production run for a specified duration (e.g., 100 ns).

  • Trajectory Analysis: The stability of the complex was assessed by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand over the simulation period.

Visualizations

Experimental Workflow for In Silico Analysis

This diagram illustrates the typical workflow for an in silico drug design and evaluation project, from initial setup to final analysis.

cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_md Validation & Refinement cluster_output Output ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Structure, Add Hydrogens, Assign Charges) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock) grid_gen->docking scoring Analyze Poses & Scores docking->scoring md_sim Molecular Dynamics Simulation (Assess Stability) scoring->md_sim analysis Trajectory Analysis (RMSD, RMSF) md_sim->analysis results Comparative Results analysis->results

Caption: Workflow for in silico modeling and docking studies.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where the dihydropyridinone derivatives inhibit tubulin polymerization, a critical process in cell division, thereby inducing apoptosis in cancer cells.

compound Dihydropyridinone Derivatives tubulin Tubulin compound->tubulin Binds to microtubules Microtubule Formation compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Inhibition of tubulin polymerization by derivatives.

References

Reproducibility of published synthesis methods for 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount for efficient and reliable production of pharmaceutical intermediates. This guide provides a comparative analysis of published synthesis methods for 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a crucial building block in the synthesis of the anticoagulant drug Apixaban.

This document outlines the synthetic routes, reported yields, and detailed experimental protocols from scientific literature and patents. The information is presented to allow for an objective comparison of the available methods, aiding in the selection of the most suitable process for specific research and development needs.

Comparison of Synthetic Methods

The synthesis of this compound has been reported as a key step in the development of Apixaban. Two primary approaches have been identified in the literature, each with distinct starting materials and reaction conditions. The following table summarizes the quantitative data associated with these methods.

Method Starting Material Reagents Solvent Reaction Time Temperature Yield (%) Purity Reference
Method 1 1-(4-iodophenyl)piperidin-2-onePhosphorus pentachloride, MorpholineChloroform, DMFNot specifiedRefluxNot explicitly stated for this intermediateNot specified[1]
Method 2 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneMorpholine, TriethylamineN,N-Dimethylformamide (DMF)5-6 hours95-100 °C72% (for the nitro-analogue)98.67% (HPLC for the nitro-analogue)[2]

Note: Method 2 describes the synthesis of the nitro-analogue, 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. While not the exact iodo-compound, the methodology is highly relevant and provides a strong basis for comparison. The original synthesis of the iodo-compound is mentioned as a precursor in the development of Apixaban, with its preparation detailed in the referenced Journal of Medicinal Chemistry article.[2]

Experimental Protocols

Method 1: From 1-(4-iodophenyl)piperidin-2-one

This method, as described in the literature, involves a two-step process starting from 1-(4-iodophenyl)piperidin-2-one.[1]

Step 1: Chlorination

  • To a solution of 1-(4-iodophenyl)piperidin-2-one (15.0 g, 0.04983 mol) in chloroform (75 mL), add phosphorus pentachloride (3.61 g, 0.017 mol).

  • The reaction mixture is processed to yield the chlorinated intermediate.

Step 2: Substitution with Morpholine

  • The resulting chlorinated intermediate is then reacted with morpholine to yield this compound.

Further details on purification and characterization were not provided in the excerpt.

Method 2: From 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (for nitro-analogue)

This protocol details the synthesis of the nitro-analogue, which can be adapted for the iodo-analogue by starting with the corresponding iodo-substituted precursor.[2]

  • To a reactor, charge N,N-Dimethylformamide (5.0 L) and 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 kg, 3.45 moles).

  • Stir the contents at 25-30 °C to achieve a clear solution.

  • To the clear solution, add triethylamine (1.047 kg, 10.35 moles) and morpholine (1.6 kg, 18.36 moles).

  • Heat the mixture to 95-100 °C for 5-6 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (7:3).

  • Upon completion, cool the reaction mass to 85-90 °C and add purified water (10.0 L) between 50-90 °C.

  • Cool the precipitated product to 0-5 °C and stir for 1-2 hours.

  • Filter the precipitated product and wash with purified water (0.5 L).

  • Dry the wet material under vacuum at 50-55 °C for 8-10 hours to obtain the pure product.

Logical Workflow for Method Comparison

The following diagram illustrates the logical workflow for evaluating and comparing the different synthesis methods for this compound.

Synthesis_Comparison_Workflow cluster_methods Published Synthesis Methods cluster_evaluation Evaluation Criteria cluster_decision Decision Method1 Method 1: From 1-(4-iodophenyl)piperidin-2-one Yield Yield (%) Method1->Yield Purity Purity (%) Method1->Purity Reproducibility Reproducibility Method1->Reproducibility Cost Cost of Reagents Method1->Cost Safety Safety & Environmental Impact Method1->Safety Method2 Method 2: From 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one Method2->Yield Method2->Purity Method2->Reproducibility Method2->Cost Method2->Safety OptimalMethod Optimal Synthesis Method Yield->OptimalMethod Purity->OptimalMethod Reproducibility->OptimalMethod Cost->OptimalMethod Safety->OptimalMethod

References

Benchmarking the efficiency of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the optimization of multi-step syntheses is a critical factor in achieving cost-effective and sustainable pharmaceutical production. This guide provides a detailed comparison of two key synthetic routes to the anticoagulant Apixaban, focusing on the efficiency of the intermediate 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one against a more economical alternative.

The synthesis of complex active pharmaceutical ingredients (APIs) like Apixaban often involves multiple steps, where the choice of intermediates can significantly impact the overall yield, cost, and environmental footprint of the process. One established route to Apixaban utilizes the expensive building block, this compound, which is typically derived from p-iodoaniline.[1] An alternative and more cost-effective pathway commences with p-nitroaniline, proceeding through the intermediate 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[1][2] This guide will dissect and compare these two synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to inform decisions in process development and optimization.

Comparative Analysis of Synthetic Routes

The efficiency of a multi-step synthesis is best evaluated through a combination of metrics, including the number of steps, overall yield, and process mass intensity (PMI). While a complete side-by-side PMI comparison is not available in the public literature, the overall yield and starting material cost provide a strong basis for evaluation.

MetricIodo-RouteNitro-RouteAnalysis
Starting Material p-Iodoanilinep-NitroanilineThe use of p-iodoaniline renders the Iodo-Route significantly more expensive.[1]
Key Intermediate This compound3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneThe Nitro-Route intermediate is more economical to produce.
Overall Yield Not explicitly stated, but individual high-yielding steps are reported.Reported overall yields range from 35% to 48%.[1][2]The Nitro-Route demonstrates a good overall yield, making it an attractive alternative.
Key Transformations Ullmann coupling, cycloaddition, amidation.Reduction of nitro group, acylation, intramolecular cyclization, cycloaddition, amidation.The Nitro-Route involves a well-established and efficient reduction step.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the key transformations involved in the synthesis of Apixaban, starting from the respective key intermediates.

Apixaban_Synthesis_Comparison cluster_iodo Iodo-Route cluster_nitro Nitro-Route Iodo_Intermediate 1-(4-Iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Pyrazolo_Iodo Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)- 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c] pyridine-3-carboxylate Iodo_Intermediate->Pyrazolo_Iodo Ethyl (Z)-2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate Apixaban_Ester_Iodo Apixaban Ethyl Ester Pyrazolo_Iodo->Apixaban_Ester_Iodo Ullmann Coupling (Piperidin-2-one, CuI) Apixaban_Iodo Apixaban Apixaban_Ester_Iodo->Apixaban_Iodo Amidation (NH3) Nitro_Intermediate 3-morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Amino_Intermediate 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Nitro_Intermediate->Amino_Intermediate Reduction (e.g., Raney Ni, H2) Cyclized_Intermediate 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl) -5,6-dihydropyridin-2(1H)-one Amino_Intermediate->Cyclized_Intermediate 1. 5-chlorovaleryl chloride 2. Intramolecular Cyclization Apixaban_Ester_Nitro Apixaban Ethyl Ester Cyclized_Intermediate->Apixaban_Ester_Nitro Ethyl (Z)-2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate Apixaban_Nitro Apixaban Apixaban_Ester_Nitro->Apixaban_Nitro Amidation (NH3)

Figure 1: Comparative workflow of Apixaban synthesis.

Experimental Protocols

The following are representative experimental protocols for key steps in both the Iodo-Route and the more economical Nitro-Route for the synthesis of Apixaban.

Nitro-Route: A More Economical Approach

This route avoids the use of expensive iodine-containing starting materials and has been reported with good overall yields.[1][2]

Step 1: Reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • Reaction: Conversion of the nitro group to an amine.

  • Reagents: 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, Raney Nickel, Hydrazine Hydrate or Hydrogen gas.

  • Protocol: To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in a suitable solvent such as ethanol or methanol, a catalytic amount of Raney Nickel is added. The mixture is then treated with hydrazine hydrate at elevated temperature or subjected to hydrogenation with hydrogen gas under pressure.[2] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. A reported yield for this step is 95%.[3]

Step 2: Acylation and Intramolecular Cyclization

  • Reaction: Formation of the piperidinone ring.

  • Reagents: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 5-chlorovaleryl chloride, a base (e.g., triethylamine or sodium hydroxide).

  • Protocol: The amino intermediate is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and a base is added, followed by the dropwise addition of 5-chlorovaleryl chloride.[2] The reaction mixture is stirred until the acylation is complete. Subsequent treatment with a base such as potassium tert-butoxide induces intramolecular cyclization to afford 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. This two-step, one-pot procedure is reported to have a yield of 94%.[3]

Step 3: Cycloaddition to form the Pyrazolopyridinone Core

  • Reaction: Construction of the core heterocyclic system of Apixaban.

  • Reagents: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a base (e.g., triethylamine).

  • Protocol: The cyclized intermediate is reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in a suitable solvent such as toluene or ethyl acetate in the presence of a base like triethylamine. The reaction mixture is heated to drive the cycloaddition. Upon completion, the mixture is worked up to isolate the Apixaban ethyl ester.

Step 4: Final Amidation to Apixaban

  • Reaction: Conversion of the ethyl ester to the primary amide.

  • Reagents: Apixaban ethyl ester, Ammonia.

  • Protocol: The Apixaban ethyl ester is dissolved in a suitable solvent like methanol or ethylene glycol and treated with a solution of ammonia.[4] The reaction is typically carried out at an elevated temperature in a sealed vessel. Upon completion, the product Apixaban is isolated by crystallization. This final step is reported to proceed in high yield, often exceeding 90%.[5]

Iodo-Route: The Original, but Costlier Path

This synthetic route is characterized by the use of an iodine-substituted intermediate, which, while efficient in the subsequent coupling reactions, adds considerable cost to the overall process.

Step 1: Cycloaddition with this compound

  • Reaction: Formation of the pyrazolopyridinone core.

  • Reagents: this compound, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a base.

  • Protocol: Similar to the Nitro-Route, this step involves the reaction of the iodo-intermediate with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in the presence of a base to yield ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Step 2: Ullmann Coupling

  • Reaction: Carbon-Nitrogen bond formation to introduce the piperidinone moiety.

  • Reagents: The product from the previous step, piperidin-2-one, a copper(I) catalyst (e.g., CuI), a base (e.g., potassium carbonate), and a ligand (e.g., a diamine).

  • Protocol: The iodo-containing pyrazolopyridinone is subjected to an Ullmann coupling reaction with piperidin-2-one. This reaction is typically carried out at high temperatures in a polar aprotic solvent like DMF or DMSO. The copper catalyst is essential for this transformation. The product of this reaction is the Apixaban ethyl ester.

Step 3: Final Amidation to Apixaban

  • Reaction: Conversion of the ethyl ester to the primary amide.

  • Protocol: The protocol for the final amidation step is identical to that described in the Nitro-Route.

Conclusion

The comparative analysis of the two synthetic routes to Apixaban clearly demonstrates the economic advantages of the "Nitro-Route" over the "Iodo-Route." The primary driver for this is the significantly lower cost of the starting material, p-nitroaniline, compared to p-iodoaniline. Furthermore, the "Nitro-Route" has been demonstrated to have a high overall yield, making it a more commercially viable and sustainable option for the large-scale production of Apixaban. While the "Iodo-Route" features efficient individual transformations, the high cost of the key intermediate, this compound, makes it a less attractive choice for industrial synthesis. This guide provides the necessary data and protocols to assist researchers and process chemists in making informed decisions for the efficient synthesis of this important anticoagulant.

References

Safety Operating Guide

Proper Disposal of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Key Hazards to Consider:

  • Halogenated Organic Compound: As an iodinated compound, it falls under the category of halogenated organic wastes.[6] These compounds are often toxic and can be carcinogenic.[5][7] They require specific disposal routes and should not be mixed with non-halogenated waste to avoid increased disposal costs and environmental hazards.[7]

  • Morpholine Derivative: Morpholine and its derivatives can be corrosive, flammable, and toxic if swallowed, inhaled, or absorbed through the skin.[4][8][9] They can cause severe skin burns and eye damage.[8][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps for its disposal.

Waste Identification and Segregation
  • Characterization: Treat this compound as a hazardous, halogenated organic waste.[6]

  • Segregation:

    • Liquid Waste: Collect unused or waste solutions of the compound in a designated, sealed container specifically for halogenated organic waste.[10][11] Do not mix with non-halogenated solvents, acids, bases, or heavy metal waste.[7][12]

    • Solid Waste: Place contaminated solids, such as gloves, absorbent pads, and empty containers, in a separate, clearly labeled container for solid hazardous waste.[10]

Containerization
  • Use compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant plastic or glass containers are recommended.[4]

  • Ensure the container is in good condition with a secure, tightly sealing cap to prevent leaks and vapor release.[11]

  • Keep waste containers closed at all times, except when actively adding waste.[7][11]

Labeling

Proper labeling is crucial for regulatory compliance and safety. The waste container must be clearly labeled with the following information:[4][10]

  • The words "Hazardous Waste ".[4][10]

  • The full chemical name: "This compound ".[4][10]

  • The primary hazards (e.g., "Toxic", "Halogenated Waste").[4][7]

  • The accumulation start date (the date the first drop of waste was added to the container).[4]

Storage
  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage area.[4][7]

  • The storage area should be cool, dry, and well-ventilated.[5][7]

  • Ensure secondary containment is in place to contain any potential leaks or spills.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]

Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4] Provide the EHS department with a complete and accurate description of the waste.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[4][5]

    • DO NOT dispose of this chemical in the regular trash.[4]

    • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[5]

Quantitative Data Summary

While specific quantitative data for the disposal of this exact compound is not available, the table below summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueReference
Molecular Formula C₁₅H₁₇IN₂O₂[3]
Molecular Weight 384.21 g/mol [3]
Density 1.6 ± 0.1 g/cm³[3]
Boiling Point 483.5 ± 45.0 °C at 760 mmHg[3]
Flash Point 246.2 ± 28.7 °C[3]
Storage Temperature 2-8°C (Refrigerator)[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify Waste as Halogenated Organic fume_hood->identify waste_type Determine Waste Form identify->waste_type liquid_waste Collect in Halogenated Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Hazardous Solid Waste Container waste_type->solid_waste Solid containerize Use Compatible, Leak-Proof Container liquid_waste->containerize solid_waste->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label_waste store Store in Designated, Secure Area with Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs prohibited Prohibited: - No Drain Disposal - No Trash Disposal - No Evaporation store->prohibited

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a compound utilized in pharmaceutical development. The following procedural guidance is based on available safety data for the compound and structurally similar molecules.

Hazard Overview:

  • Skin and Eye Irritation: Similar compounds can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3]

  • Harmful if Swallowed or Inhaled: Analogous morpholine derivatives are classified as harmful if swallowed or inhaled.[4][5]

  • Potential for Organ Toxicity: Specific target organ toxicity (single exposure) has been noted for similar structures.[1]

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) guidelines is crucial.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure during handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Tightly fitting safety goggles with side-shields.[2] A face shield may be required for larger quantities.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[6]A flame-retardant lab coat.[2]Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2] Work should be conducted in a chemical fume hood.
Solution Preparation and Handling Chemical safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Chemical-resistant lab coat or apron.Work in a well-ventilated area, preferably a chemical fume hood.[1]
Experimental Procedures Tightly fitting safety goggles with side-shields.[2]Compatible chemical-resistant gloves.[1]Lab coat. Ensure no skin is exposed.Operations with the potential for aerosol generation should be performed in a fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves.Lab coat.Ensure adequate ventilation.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment waste_collection Collect Waste in Labeled, Sealed Container experiment->waste_collection decontaminate Decontaminate Work Surfaces waste_collection->decontaminate remove_ppe Remove PPE and Wash Hands decontaminate->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.